TAK-243 specifically inhibits UAE (UBA1), the enzyme that initiates the entire ubiquitination cascade. By covalently binding to ubiquitin and blocking its activation, this compound causes a global reduction in protein ubiquitination. This disruption leads to the accumulation of misfolded proteins, triggering severe endoplasmic reticulum (ER) stress and the Unfolded Protein Response (UPR).
The diagram below summarizes the key mechanistic pathways and cellular consequences of this compound inhibition.
Key mechanistic pathways of this compound-induced apoptosis.
This compound exhibits high potency against its primary target with a defined selectivity profile, as detailed in the table below.
| Parameter | Value | Assay / Context |
|---|
| Primary Potency (vs. UBA1) | IC₅₀ = 1 ± 0.2 nM Kd = >0.75 nM | UBCH10 E2 transthiolation assay E1–UBL-dependent pyrophosphate exchange (PPiX) [1] [2] | | Off-Target Potency (Selectivity) | | | UBA6 (FAT10 E1) | IC₅₀ = 7 ± 3 nM | Biochemical assay [1] [2] | | NAE (NEDD8 E1) | IC₅₀ = 28 ± 11 nM | Biochemical assay [1] [2] | | SAE (SUMO E1) | IC₅₀ = 850 ± 180 nM | Biochemical assay [1] [2] | | UBA7 (ISG15 E1) | IC₅₀ = 5,300 ± 2,100 nM | Biochemical assay [1] [2] | | ATG7 (Autophagy E1) | IC₅₀ = >10,000 nM | Biochemical assay [1] [2] |
This compound has shown promising antitumor activity as a monotherapy and in combination with other agents across various cancer types in preclinical studies.
When planning experiments with this compound, keep these practical factors in mind:
TAK-243 acts at the apex of the UPS, a master regulator of protein degradation and signaling. The diagram below illustrates how it inhibits the ubiquitination cascade and induces cellular stress leading to apoptosis.
This compound exhibits high specificity for its primary target. The table below shows its inhibitory activity (IC50) against UAE compared to other related E1 enzymes [1] [2].
| Enzyme Target | IC50 (nM) |
|---|---|
| Ubiquitin-Activating Enzyme (UAE/UBA1) | 1.0 ± 0.2 |
| Fat10-activating Enzyme (UBA6) | 7 ± 3 |
| NEDD8-activating Enzyme (NAE) | 28 ± 11 |
| SUMO-activating Enzyme (SAE) | 850 ± 180 |
| ISG15-activating Enzyme (UBA7) | 5,300 ± 2,100 |
| Autophagy-activating Enzyme (ATG7) | >10,000 |
For laboratory research, the following quantitative data and protocols are essential.
In Vitro Bioactivity:
In Vivo Administration:
Preclinical studies have demonstrated the broad antitumor potential of this compound, both as a single agent and in combination therapy.
The protocol below, adapted from cited literature, outlines a standard method for assessing the effects of this compound on ubiquitin conjugation in cell cultures [1] [2].
Objective: To evaluate the dose- and time-dependent effects of this compound on cellular ubiquitin conjugates and downstream signaling proteins.
Materials:
Method:
According to the most recent data, the clinical development of this compound has seen limited advancement.
UBA1 sits at the apex of the ubiquitin-proteasome system. The initiation of the ubiquitin cascade by UBA1 involves a highly coordinated, multi-step process that prepares ubiquitin for its final attachment to a target protein. Below is a visual summary of this pathway.
UBA1 activates ubiquitin in a three-step ATP-dependent process, ultimately transferring it to an E2 conjugating enzyme.
The core mechanism can be broken down into three key steps:
To dissect the intricate functions of UBA1, researchers employ a range of biochemical, cellular, and structural techniques.
| Method Category | Specific Technique | Application in UBA1 Research |
|---|---|---|
| Biochemical Assays | In vitro Ubiquitination Assay | Reconstitutes cascade with purified E1, E2, E3, ubiquitin, ATP to monitor formation of polyubiquitin chains [4]. |
| Surface Plasmon Resonance (SPR) | Measures real-time kinetics of binding between UBA1 and E2 enzymes or small-molecule inhibitors/enhancers [3]. | |
| Mass Spectrometry (MS) | Identifies post-translational modifications; cross-linking MS (XL-MS) maps interfaces in E1-E2-E3 complexes [5]. | |
| Cellular & Molecular Biology | Co-immunoprecipitation (Co-IP) | Validates physical interaction between UBA1 and partner E2s in a cellular context [3]. |
| Cellular Thermal Shift Assay (CETSA) | Confirms direct binding of a drug (e.g., Auranofin) to UBA1 in cells by measuring thermal stability [3]. | |
| Genetic Engineering (CRISPR/Cas9) | Creates isogenic cell models to study disease mutations (e.g., UBA1M41V in VEXAS) [6]. | |
| Drug Discovery | shRNA Knockdown | Assesses cellular dependency on specific E1 enzymes (UBA1, UBA6) to reveal therapeutic vulnerabilities [6]. |
| Competitive Proliferation/Colony Formation | Tests selective toxicity of inhibitors (e.g., TAK-243, phytic acid) on mutant vs. wild-type cells [6]. |
UBA1 is essential for viability, and its dysregulation is a direct cause of several human diseases. Research has revealed that different classes of mutations lead to distinct pathologies through shared and unique molecular mechanisms.
| Disease | Mutation Type | Key Molecular Consequence | Proposed Therapeutic Strategies |
|---|---|---|---|
| VEXAS Syndrome [6] [7] [8] | Somatic, primarily at M41 (e.g., M41T, M41V) and other residues. | M41 mutations cause isoform switch (loss of UBA1b, gain of impaired UBA1c). Other mutations create a "bottleneck" in ubiquitin transfer to E2s. | UBA6 inhibition (Phytic acid) [6]; Hypomethylating agents; Allogeneic stem cell transplant [8]. |
| Spinal Muscular Atrophy (SMA) [1] [7] | Germline, hemizygous missense mutations. | Mutations render UBA1 thermolabile, reducing its stability and activity, without an E2 charging defect. | AAV9-mediated UBA1 gene therapy to systemically restore UBA1 levels [3]. |
| Lung Cancer in Never-Smokers (LCINS) [7] | Somatic, heterozygous frameshift, nonsense, and missense. | Mutations are heterogeneous, falling into both the "E2 charging bottleneck" and "thermolabile" classes. | E1 enzyme inhibition (this compound) [6]. |
| Neurodegenerative Diseases (e.g., Huntington's) [1] | Not direct mutation; UBA1 expression decreases over time. | Contributes to disruption of protein homeostasis, leading to accumulation of toxic proteins. | UBA1 enhancement (e.g., Auranofin) to boost ubiquitination and protein clearance [3]. |
The central role of UBA1 makes it a compelling target for therapeutic intervention. Strategies are emerging to both inhibit and enhance its function.
TAK-243 is a potent, mechanism-based, first-in-class inhibitor of the ubiquitin-activating enzyme (UAE or UBA1) [1] [2] [3]. The table below outlines its primary biochemical targets and immediate cellular consequences.
| Target / Parameter | Effect of this compound | Experimental Context (Assay Type) |
|---|---|---|
| UBA1 (UAE) Inhibition (IC₅₀) | 1 nM [2] [3] | UBCH10 E2 thioester cell-free assay [3] |
| Global Ubiquitin Conjugation | Depletion of polyubiquitin chains and monoubiquitinated proteins (e.g., histone H2B) [1] [4] [3] | Western blot in HCT-116 and WSU-DLCL2 cells [3] |
| Short-Lived Protein Stabilization | Accumulation of proteins like c-Jun, c-Myc, MCL1, and p53 [3] | Western blot in HCT-116 cells [3] |
| Selectivity over related E1 enzymes | >1,000-fold selective for UBA1 over ATG7; also inhibits UBA6 (IC₅₀ = 7 nM) [3] | Panel of enzymatic assays [3] |
The inhibition of UBA1 by this compound prevents the initial, ATP-dependent activation of ubiquitin. This halts the subsequent cascade of ubiquitin transfer to E2 conjugating enzymes and E3 ligases, thereby blocking the ubiquitination of a vast array of cellular substrates [1] [3]. The disruption of this system has two major proteotoxic consequences:
The accumulation of misfolded proteins from UBA1 inhibition severely stresses the endoplasmic reticulum (ER), leading to the activation of the Unfolded Protein Response (UPR) [5] [6] [4]. The following diagram illustrates the key signaling pathways involved.
Key signaling pathways of this compound-induced proteotoxic stress and apoptosis.
The sustained and overwhelming UPR activation depicted in the diagram drives the cell toward apoptosis. The following table summarizes the key experimental findings related to these terminal outcomes.
| Observed Phenotype | Experimental Evidence | Relevant Assays |
|---|---|---|
| Apoptosis Induction | Increased cleavage of PARP and caspases 3/7; altered Bax/Bcl-2 ratio [6]. | Western blot, caspase activity assay [6]. |
| Cell Cycle Arrest | Accumulation of cells in the G2/M phase [6]. | Flow cytometry [6]. |
| DNA Replication Inhibition | Suppression of replication fork progression and new origin firing; mediated by claspin and CHK1 activation [5] [4]. | Molecular combing (DNA fiber assay), EdU incorporation, immunofluorescence [4]. |
| Synergy with GRP78 Inhibition | Enhanced cytotoxicity and UPR activation when combined with GRP78 inhibitor HA15 in glioblastoma models [6]. | Cell viability (CCK-8), clonogenic assay, western blot in U87/LN229 cells [6]. |
To investigate this compound-induced proteotoxic stress, several key experimental methodologies from the search results can be employed.
Molecular Combing (DNA Fiber Assay) for Replication Stress: Used to profile replication forks [4]. Cells are sequentially labeled with two thymidine analogs (e.g., CIdU and IdU). After drug treatment, DNA is stretched on coverslips, and the labeled tracts are immuno-stained. The length of the tracts is measured to calculate fork elongation speed, and the pattern of labeling is analyzed to assess new origin firing [4].
EdU Incorporation Assay for Cell Proliferation/DNA Synthesis: Measures active DNA synthesis [4]. Cells are treated with this compound and then incubated with EdU (5-ethynyl-2’-deoxyuridine) for 30 minutes before harvesting. The incorporated EdU is detected via a click-iT reaction with a fluorescent dye and analyzed by flow cytometry or fluorescence microscopy [4].
Analysis of UPR and Apoptosis by Western Blot: A standard method to detect changes in key signaling proteins [6] [4]. Cells are lysed, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies. Key targets include:
Research has identified specific biomarkers and potential combination therapies that could enhance the efficacy of this compound.
SLFN11 as a Biomarker: The absence of the SLFN11 protein, which occurs in about 50% of cancers, sensitizes cells to this compound [5] [4]. SLFN11-deficient cells exhibit heightened basal levels of global protein ubiquitylation, ER stress, and UPR. This compound further exacerbates this stress, leading to preferential cytotoxicity, suggesting SLFN11 status could be a valuable predictive biomarker for patient selection [5] [4].
Overcoming Intrinsic Resistance: Some cancer cells, particularly in glioblastoma, show intrinsic resistance to this compound. Combining this compound with HA15, an inhibitor of the ER chaperone GRP78, synergistically enhances UPR activation and induces robust apoptosis, providing a promising combination strategy to overcome resistance [6].
TAK-243 inhibits UBA1 (Ubiquitin-Activating Enzyme 1), the primary E1 enzyme that initiates protein ubiquitination [1] [2]. This disruption has a direct and critical consequence for genomic integrity, as detailed in the table below.
| Mechanism | Key Experimental Evidence | Functional Outcome |
|---|---|---|
| Inhibition of global ubiquitination: Prevents the tagging of proteins with ubiquitin, a critical signal for various cellular processes [1]. | Reductions in both poly-ubiquitylation and H2A mono-ubiquitylation were observed [1]. | Disruption of DNA damage repair pathways, particularly non-homologous end joining (NHEJ) [3]. |
| Induction of DNA Double-Strand Breaks (DSBs): Impairment of DNA repair machinery leads to the accumulation of damaged DNA [3]. | Increased phosphorylation of histone H2AX (γH2AX), a marker of DNA DSBs [1] [3]. | Activation of DNA damage response and apoptotic cell death [1]. |
| Induction of Proteotoxic Stress: Accumulation of misfolded or damaged proteins due to impaired degradation [2]. | Upregulation of ER stress markers (ATF4, CHOP) and initiation of the Unfolded Protein Response (UPR) [1] [4]. | Synergistic enhancement of DNA damage and apoptosis [4]. |
The relationship between these mechanisms and the resulting DNA damage response can be visualized as a sequential pathway:
The following table summarizes the core experimental findings that link this compound to DNA damage response induction.
| Experimental Model | Key Finding Related to DNA Damage | Reference |
|---|---|---|
| Acute Myeloid Leukemia (AML) Cells | BEND3 knockout dampened this compound-induced γH2AX (DNA damage marker) and PARP cleavage (apoptosis marker) [1]. | [1] |
| Small Cell Lung Cancer (SCLC) Cell Lines | This compound impairs the Non-Homologous End Joining (NHEJ) DNA repair pathway and synergizes with DNA-damaging agents (cisplatin, etoposide, olaparib) [3]. | [3] |
| Glioblastoma (GBM) Cells | Combination with GRP78 inhibitor (HA15) synergistically enhanced this compound-induced ER stress and apoptosis, activating the PERK/ATF4/CHOP axis [4]. | [4] |
Core Experimental Protocol: In Vitro Assessment of DNA Damage
Research has identified factors that influence cancer cell sensitivity to this compound, which are crucial for predicting treatment response.
| Factor | Role in this compound Sensitivity/Resistance | Potential Clinical Utility |
|---|---|---|
| BEND3 | Knockout confers resistance by upregulating the drug efflux pump BCRP (ABCG2), reducing intracellular this compound levels [1]. | A potential biomarker for intrinsic resistance. |
| BCRP (ABCG2) | High expression reduces intracellular this compound accumulation, leading to resistance. Chemical inhibition of BCRP can re-sensitize cells [1]. | Predictive biomarker and a potential combination target. |
| SLFN11 | Inactivation sensitizes cancer cells to this compound by inducing proteotoxic stress, though it is not absolutely required for activity [2] [5]. | A potential biomarker for enhanced sensitivity. |
The interplay between this compound, intrinsic resistance, and a strategy to overcome it is shown below:
This compound is a first-in-class, small-molecule inhibitor of the ubiquitin-activating enzyme (UAE, also known as UBA1) [1] [2]. UBA1 is the primary E1 enzyme that initiates the ubiquitination cascade, which tags proteins for degradation by the proteasome [3] [4]. The core mechanism of this compound-induced ER stress is visualized in the diagram below.
Overview of this compound mechanism from UBA1 inhibition to ER stress and apoptosis.
This compound exhibits potent antitumor activity. The table below summarizes key quantitative findings from preclinical studies.
| Cancer Model | Experimental Setup | Key Quantitative Findings | Citation |
|---|
| Glioblastoma (GBM) | In vitro: 5 GBM cell lines (U87, LN229, etc.) In vivo: Intracranial xenograft mice | IC₅₀: Varied across cell lines; U87 & LN229 most resistant. Combination (this compound+HA15): CI <1, synergistic cell death. In vivo: Combo significantly inhibited tumor growth & extended survival. | [3] | | Adrenocortical Carcinoma (ACC) | In vitro: ACC cell lines (H295R, CU-ACC1, CU-ACC2) In vivo: Mouse xenografts & patient-derived organoids | Potency: Identified as one of most potent in drug screen. Combination: Synergistic/additive with BCL2 inhibitors (Venetoclax). In vivo: Combo with Venetoclax confirmed tumor suppression. | [4] | | Broad Anticancer Activity | In vitro: Various cancer cell lines | IC₅₀ Range: 0.006 to 1.31 μM for anti-proliferative activity. | [2] | | Biochemical Potency | In vitro enzymatic assays | IC₅₀: 1 ± 0.2 nM (UBA1, E2 transthiolation assay). Kd: >0.75 nM (UBA1, PPiX assay). | [1] |
Single-agent this compound faces challenges like variable sensitivity and intrinsic resistance [3] [4]. Combination strategies have shown promise in preclinical models.
| Combination Partner | Target/Mechanism | Observed Effect & Proposed Rationale | Citation |
|---|
| HA15 | GRP78 / ER stress regulator | Effect: Synergistically sensitized resistant GBM cells. Rationale: GRP78 blockade prevents protective UPR attenuation, leading to synergistic overactivation of PERK/ATF4 and IRE1α/XBP1 axes. | [3] | | Venetoclax/Navitoclax | BCL-2 / BCL-2 (Apoptosis regulators) | Effect: Highly synergistic in ACC models, including patient-derived organoids and xenografts. Rationale: this compound increases pro-apoptotic proteins (e.g., Bax), tilting the balance toward apoptosis; BCL-2 inhibitors release the final brake. | [4] | | Current ACC Therapies (e.g., Mitotane, Etoposide) | Various (e.g., DNA damage, ER stress) | Effect: Synergistic or additive effects. Rationale: Mitotane itself induces ER stress; combination with this compound enhances proteotoxic stress. | [4] |
The diagram below illustrates how combination therapies enhance this compound's apoptotic effects.
Mechanism of this compound combination therapies enhancing apoptosis.
For researchers aiming to validate the mechanism of this compound, here are summaries of key methodologies from the cited literature.
Cell Viability and Proliferation Assays
Analysis of Apoptosis and Cell Cycle
Western Blotting for Mechanistic Insight
In Vivo Efficacy Studies
| Cancer Model | Key Findings (Monotherapy) | EC50 / Efficacy | Combination Synergy | Key Mechanisms & Biomarkers |
|---|---|---|---|---|
| Small Cell Lung Cancer (SCLC) [1] [2] | Potent activity across a large panel of cell lines. | Median EC50: 15.8 nmol/L (Range: 10.2 - 367.3 nmol/L) [1] | Cisplatin/Etoposide, Olaparib, Radiotherapy [1] | Sensitivity linked to cell cycle, DNA damage repair genes. Resistance linked to cellular respiration/translation [1]. |
| Adrenocortical Carcinoma (ACC) [3] | One of the most potent compounds identified in a drug screen. | Potent activity in cell lines and patient-derived organoids [3]. | Mitotane, Etoposide, Cisplatin, BCL2 inhibitors (Venetoclax, Navitoclax) [3] | Induces ubiquitin conjugate depletion, UPR, and apoptosis. Effluxed by MDR1 pump; activity is SLFN11-independent [3]. |
| Acute Myeloid Leukemia (AML) & Other Cancers [4] | Causes death of cancer cells and antitumor activity in xenograft models. | Antiproliferative activity in various human cancer models [4]. | Not Specified | Depletes cellular ubiquitin conjugates, induces proteotoxic stress, impairs cell cycle and DNA damage repair [4]. |
TAK-243 is a first-in-class, small-molecule inhibitor of the Ubiquitin-Activating Enzyme (UAE or UBA1), which is the primary E1 enzyme in the ubiquitin-proteasome system (UPS) [4] [1]. Its mechanism and key experimental findings are detailed below.
The following diagram illustrates the core mechanism of this compound action.
Diagram of this compound's core mechanism, showing its inhibition of UBA1 leading to UPS disruption and cell death.
The preclinical data is generated through standardized, high-throughput methodologies.
The collective preclinical evidence positions this compound as a promising therapeutic strategy, particularly for aggressive cancers with limited treatment options like SCLC and ACC [3] [1]. The observed synergy with standard-of-care genotoxic therapies (chemotherapy, radiation) and targeted agents (BCL2, PARP inhibitors) provides a strong rationale for combination strategies in clinical trials [3] [1]. Future work will focus on validating the candidate biomarker genes in clinical settings.
To validate the mechanism of action of TAK-243 and its cellular effects, researchers employ several key experimental methodologies.
This in vitro biochemical assay directly tests the inhibition of UAE enzymatic activity.
The following methods are used to confirm the cellular impact of UAE inhibition.
This compound demonstrates potent anti-proliferative activity across a wide range of cancer types, as shown in the table below.
| Cancer Type | Model System | Potency (EC₅₀ / IC₅₀) | Citation |
|---|---|---|---|
| Small Cell Lung Cancer (SCLC) | 26 Cell Lines | Median EC₅₀: 15.8 nmol/L (Range: 10.2 - 367.3 nmol/L) [4] | |
| Adrenocortical Carcinoma (ACC) | Cell Lines (CU-ACC1, CU-ACC2, NCI-H295R) | Potent activity in quantitative high-throughput screening [3] | |
| Broad Preclinical Activity | Various human cancer models (AML, lymphoma, myeloma, solid tumors) | Antitumor activity at tolerated doses in xenograft models [3] [2] |
The following diagram illustrates the formation of the this compound-ubiquitin adduct and the resulting cellular consequences that lead to cancer cell death.
This compound represents a promising therapeutic strategy that moves upstream in the ubiquitin-proteasome pathway by targeting its initiating enzyme. Its well-elucidated mechanism of forming a covalent adduct with ubiquitin differentiates it from proteasome inhibitors and provides a strong rationale for its continued investigation in clinical trials for various cancers [3] [2] [4].
TAK-243 promotes cell death through several interconnected mechanisms:
The following diagram illustrates the core signaling pathway through which this compound induces apoptosis:
| Cancer Type | Model System | Key Findings / Apoptotic Effect | Reference |
|---|---|---|---|
| Adrenocortical Carcinoma (ACC) | Cell lines (CU-ACC1, CU-ACC2, NCI-H295R), Patient-derived organoids, Mouse xenografts | Potent activity; induced apoptosis; activation of UPR. | [2] [1] |
| Multiple Myeloma | Cell lines (MM1.S, etc.), Primary patient cells, Mouse xenografts | Overcame resistance to bortezomib/carfilzomib; induced UPR and caspase activation. | [3] |
| Glioblastoma (GBM) | Cell lines (U87, LN229), Intracranial mouse model | Induced ER stress; efficacy potentiated by GRP78 inhibition (HA15). | [4] |
| Acute Myeloid Leukemia | Cell line models | Induced apoptosis; sensitivity regulated by SLFN11. | [5] |
| Combination Partner | Cancer Model | Observed Effect | Reference |
|---|---|---|---|
| Venetoclax/Navitoclax (BCL2 inhibitors) | ACC cell lines, patient-derived organoids, mouse xenografts | Highly synergistic tumor suppression. | [2] [1] |
| Standard ACC Therapies (Cisplatin, Etoposide, Mitotane) | ACC cell lines | Synergistic or additive reduction in cell viability. | [2] [1] |
| HA15 (GRP78 inhibitor) | Glioblastoma cell lines, intracranial mouse model | Synergistically induced apoptosis, inhibited proliferation, and prolonged survival. | [4] |
| Conventional/Novel Agents (Doxorubicin, Melphalan, Panobinostat) | Multiple Myeloma cell lines | Strong synergy (Combination Index < 1). | [3] |
A primary mechanism of resistance is drug efflux by the ABCB1 transporter (MDR1/P-glycoprotein). This compound is a substrate of ABCB1 [5]. This leads to:
Another factor is the chaperone protein GRP78. High GRP78 levels correlate with intrinsic resistance in Glioblastoma cells. Combining this compound with the GRP78 inhibitor HA15 synergistically enhances UPR activation and apoptosis [4].
The diagram below illustrates this resistance mechanism and a strategy to overcome intrinsic resistance:
This compound represents a promising strategy for cancers with limited treatment options, particularly by targeting the upstream ubiquitin pathway. Future work should focus on:
The table below summarizes the core molecular mechanism by which TAK-243 inhibits the NF-κB pathway.
| Aspect | Description |
|---|---|
| Primary Target | Ubiquitin-Activating Enzyme (UAE/UBA1) [1] [2] |
| Inhibition Potency (IC₅₀) | 1 nM in UBCH10 E2 thioester assay [1] [3] |
| Key Action | Forms a covalent adduct with the UBA1-ubiquitin complex, preventing ubiquitin transfer to E2 enzymes [4] [5]. |
| Downstream Effect on Ubiquitination | Disrupts all ubiquitin signaling, leading to loss of both degradative (K48-linked) and non-degradative (e.g., K63-linked) polyubiquitin chains, as well as monoubiquitination [1] [2]. |
| Direct Consequence for NF-κB | Abrogates activation of the NF-κB pathway by preventing the ubiquitination events essential for IKK complex activation [1] [2] [3]. |
This disruption of ubiquitination is upstream of the proteasome, differing from drugs like bortezomib. This compound causes a broader disruption of cellular signaling, making it more potent in some contexts [2].
The inhibition of UBA1 and subsequent disruption of NF-κB signaling triggers several biological effects that underpin its therapeutic potential.
| Cancer Model | Observed Effects of this compound |
|---|---|
| Diffuse Large B-Cell Lymphoma (DLBCL) | Induces ER stress, the Unfolded Protein Response (UPR), and apoptosis; shows superior potency vs. bortezomib; MYC oncogene sensitizes cells [2]. |
| Small Cell Lung Cancer (SCLC) | Shows high sensitivity (low nM EC₅₀); synergizes with cisplatin/etoposide, PARP inhibitors, and radiotherapy [5]. |
| Adrenocortical Carcinoma (ACC) | Induces UPR and apoptosis; shows synergy with mitotane, etoposide, cisplatin, and BCL2 inhibitors [4]. |
| VEXAS Syndrome Model | Myeloid cells with mutated UBA1M41L show heightened sensitivity, leading to selective apoptosis [6]. |
The following diagram illustrates the signaling pathway affected by this compound and the subsequent cellular outcomes.
This diagram shows how this compound inhibits UBA1, blocking a key upstream activation signal for the IKK complex and NF-κB pathway, leading to cell death through ER stress and DNA damage.
For researchers looking to replicate or build upon these findings, here are summaries of key methodologies used in the cited literature.
1. Assessing Cell Viability and Apoptosis (DLBCL Models) [2]
2. Evaluating Synergy with Other Therapies (SCLC & ACC Models) [4] [5]
3. In Vivo Efficacy Studies (Xenograft Models) [2] [5]
This compound has been evaluated in early-phase clinical trials for advanced malignancies, though one trial in solid tumors has been terminated [3]. Its development is supported by strong preclinical data.
A key challenge is the emergence of resistance, primarily mediated by the ABCB1 drug efflux pump. ABCB1-overexpressing cancer cells significantly reduce this compound accumulation, leading to reduced cytotoxicity [7]. This suggests that co-administration with ABCB1 inhibitors or focusing on ABCB1-negative cancers could be viable strategies.
This compound is a first-in-class, potent inhibitor of the ubiquitin-activating enzyme (UAE or UBA1), which is the primary E1 enzyme initiating the ubiquitination cascade. By inhibiting UBA1, this compound blocks global protein ubiquitination, leading to proteotoxic stress, induction of the unfolded protein response, and apoptosis in cancer cells. [1] [2]
The Cellular Thermal Shift Assay (CETSA) is a key method for confirming this mechanism. It is a label-free technique used to study drug-target engagement in a physiological context. It detects ligand-induced thermal stabilization of proteins; when a drug binds to its target protein, it often increases the protein's thermal stability, making it more resistant to heat-induced denaturation. [3]
The general workflow for a CETSA experiment, which can be adapted for this compound, is illustrated below:
General CETSA workflow for target engagement studies.
The table below summarizes key mechanistic and potency data for this compound, which serves as a basis for hypotheses in CETSA experiments.
| Parameter | Description | Value / Effect | Source |
|---|---|---|---|
| Primary Target | Ubiquitin-activating enzyme UBA1 (E1) | Inhibition | [1] [2] |
| In Vitro Potency (IC₅₀) | Isolated UBA1 enzyme | 1 nM | [2] |
| Cellular Effect | Global protein ubiquitination | Complete inhibition | [2] |
| Downstream Consequences | Accumulation of free ubiquitin, ER stress, UPR activation, apoptosis | Induced | [1] |
| Systemic Effects | Reprograms cellular calcium handling, increases ER Ca²⁺ leak | Observed in multiple cell lines | [4] |
| Selectivity Note | Also inhibits related enzymes UBA6 and UBA3 (NEDD8-E1) | Off-target activity noted | [2] |
To investigate this compound's target engagement using CETSA, you can follow these established methodological principles [3]:
Understanding the pathway this compound disrupts is vital for interpreting CETSA results and downstream phenotypic data. The diagram below synthesizes information from the search results to illustrate its mechanism of action [1] [2] [4].
Cellular pathway of this compound-induced effects, based on published data.
The cellular effects of this compound, particularly its impact on calcium signaling, highlight important considerations for your research [4]. These secondary effects could influence the stability or expression of proteins beyond UBA1 in CETSA experiments. When performing proteome-wide studies like TPP, this is crucial for distinguishing direct drug-target engagement from downstream cellular adaptations.
The table below summarizes the key details of the ongoing Phase I study.
| Attribute | Details |
|---|---|
| NCT ID | NCT06223542 [1] |
| Sponsor | National Cancer Institute (NCI) [1] [2] |
| Phase | I [1] [2] |
| Overall Status | Active, Recruiting [1] [2] |
| Conditions | Advanced Solid Tumors, Metastatic Solid Tumors, Lymphoma [1] [2] |
| Population | Adults (≥18 years) with relapsed/refractory disease after standard therapies [2] |
| Study Arms | Arm A: 21-day cycles, TAK-243 twice-weekly. Arm B: 28-day cycles, this compound once-weekly [2] [3]. |
This compound is a first-in-class, small-molecule inhibitor that targets the ubiquitin-activating enzyme (UAE, also known as UBA1), which is the primary E1 enzyme in the ubiquitin-proteasome system (UPS) [4] [5] [6].
The following diagram illustrates the process of ubiquitination and how this compound inhibits it at the E1 level.
Substantial preclinical research supports the investigation of this compound in clinical trials. The table below summarizes key findings from recent studies.
| Cancer Type | Model(s) Used | Key Findings | Citation |
|---|---|---|---|
| Adrenocortical Carcinoma (ACC) | Cell lines, patient-derived organoids, mouse xenografts | Potent activity as monotherapy; synergy with standard therapies (mitotane, etoposide) and BCL2 inhibitors (venetoclax). | [5] [7] |
| Small Cell Lung Cancer (SCLC) | 26 cell lines, patient-derived xenografts (PDXs) | High sensitivity (low nM range); synergy with cisplatin/etoposide chemotherapy, PARP inhibitors (olaparib), and radiotherapy. | [6] |
| Acute Myeloid Leukemia (AML) | Cell lines, genome-wide CRISPR/Cas9 screen | Identified genetic regulators of this compound sensitivity, providing insights into potential mechanisms of response and resistance. | [8] |
For researchers in the field, the following points are critical:
The accumulation of strong preclinical data across various cancer types suggests that this compound holds significant promise. The active Phase I trial is a crucial first step in translating these findings into a potential new therapy for advanced cancers.
This compound (also known as MLN7243) is a first-in-class, mechanism-based small-molecule inhibitor of the ubiquitin-activating enzyme (UAE or UBA1), which serves as the primary initiating enzyme in the ubiquitination cascade. This compound has emerged as a promising therapeutic candidate for various cancer types, particularly those resistant to conventional therapies. The mechanism of this compound involves forming a covalent adduct with ubiquitin itself, thereby blocking the transfer of ubiquitin to E2 enzymes and subsequently disrupting the entire ubiquitin-proteasome system. This disruption leads to proteotoxic stress, abrogation of NF-κB pathway activation, and ultimately induction of apoptosis in cancer cells [1].
The potency and selectivity profile of this compound makes it particularly valuable for preclinical investigation. As summarized in Table 1, this compound demonstrates exceptional potency against its primary target with well-characterized selectivity against related enzymes. This specific inhibitory profile enables researchers to precisely dissect UBA1-dependent processes in cellular models while minimizing off-target effects that could confound experimental interpretation.
Table 1: Biochemical Characterization of this compound
| Parameter | Value | Assay System | Reference |
|---|---|---|---|
| Primary Target | UBA1 (UAE) | UBCH10 E2 transthiolation | [2] [1] |
| IC₅₀ against UBA1 | 1 ± 0.2 nM | UBCH10 E2 transthiolation | [2] [1] |
| Kd against UBA1 | >0.75 nM | E1-UBL-dependent pyrophosphate exchange | [2] |
| UBA6 Inhibition | 7 ± 3 nM | Biochemical assay | [2] [1] |
| NAE Inhibition | 28 ± 11 nM | Biochemical assay | [2] [1] |
| SAE Inhibition | 850 ± 180 nM | Biochemical assay | [2] [1] |
| Cellular IC₅₀ Range | Low nanomolar to micromolar | Various cancer cell lines | [3] [4] |
The intracellular effects of this compound treatment are characterized by dose-dependent depletion of cellular ubiquitin conjugates, including both polyubiquitin chains and mono-ubiquitylated proteins such as histone H2B. This leads to accumulation of short-lived proteins including c-Jun, c-Myc, MCL1, and p53, creating proteostatic imbalance that triggers endoplasmic reticulum (ER) stress and the unfolded protein response (UPR) [1]. The subsequent sections of this protocol provide detailed methodologies for evaluating the cytotoxicity of this compound in various experimental models, with particular emphasis on standardized assays that yield reproducible, quantifiable results.
Proper cell culture techniques are fundamental to obtaining reliable cytotoxicity data. Researchers should begin with well-characterized cell lines with confirmed authentication and regular mycoplasma testing. Both parental cell lines and their drug-resistant counterparts (e.g., ABCB1-overexpressing lines) should be included where relevant to assess transporter-mediated resistance [5] [6]. The following protocol outlines the standardized approach for cell preparation:
Cell Line Selection: Based on published studies, appropriate cell lines include human epidermoid carcinoma KB-3-1 and its ABCB1-overexpressing KB-C2 subline; human colon cancer SW620 and its ABCB1-overexpressing SW620/Ad300 subline; HEK293 with stable pcDNA3.1- and ABCB1-transfected cell lines; adrenocortical carcinoma cell lines (NCI-H295R, CU-ACC1, CU-ACC2); and glioblastoma cell lines (U87, LN229) [5] [3] [4].
Culture Conditions: Maintain cells in their recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5% CO₂. For drug-resistant sublines, include appropriate selection agents where necessary (e.g., 300 ng/mL doxorubicin for SW620/Ad300 cells) but remove during compound treatment [5] [6].
Cell Seeding for Assays: Harvest cells during logarithmic growth phase using standard trypsinization procedures. Seed cells at optimized densities in tissue culture-treated plates: 5 × 10³ cells/well in 96-well plates for MTT assays; 500-1,000 cells/well in 1,536-well plates for high-throughput screening; or 300 cells/well in 384-well plates for CellTiter-Glo assays [5] [3]. Allow cells to adhere for 24 hours before compound treatment.
This compound is sparingly soluble in aqueous solutions, requiring specific formulation approaches for in vitro studies:
Stock Solution Preparation: Prepare a 100 mM stock solution in high-quality DMSO. Aliquot and store at -20°C to -80°C. Avoid repeated freeze-thaw cycles (maximum 3-5 cycles recommended) [1].
Working Solution Preparation: Serially dilute the stock solution in culture-grade DMSO to create intermediate concentrations, then further dilute in complete cell culture medium immediately before use. The final DMSO concentration should not exceed 0.1% (v/v) to avoid solvent toxicity [5] [1].
Treatment Protocol: After the 24-hour cell adhesion period, remove spent medium and replace with fresh medium containing this compound at desired concentrations. Include vehicle controls (0.1% DMSO) and positive controls for cytotoxicity (e.g., 10 µM staurosporine). Incubate cells with this compound for 72 hours unless conducting time-course experiments [5] [6].
Two primary methods for quantifying cell viability following this compound treatment are recommended, each with specific applications and advantages:
The MTT assay measures mitochondrial reductase activity as an indicator of cell viability and metabolic activity:
Reagent Preparation: Dissolve MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS or serum-free medium at 5 mg/mL. Filter sterilize through a 0.2 µm filter and protect from light [5] [7].
Assay Procedure: After 72 hours of this compound treatment, add MTT solution directly to each well to achieve a final concentration of 0.5-1 mg/mL. Incubate for 2-4 hours at 37°C. Carefully remove the medium containing MTT and dissolve the resulting formazan crystals in DMSO (100 µL/well for 96-well plates). Measure the absorbance at 570 nm with a reference wavelength of 630-750 nm using a plate reader [5] [7].
Considerations: The MTT assay is not recommended for suspension cells without optimization. Additionally, potential interference between this compound and the formazan product should be evaluated through appropriate controls [7].
The CellTiter-Glo assay measures cellular ATP levels as a direct indicator of metabolically active cells:
Reagent Preparation: Equilibrate the CellTiter-Glo reagent to room temperature according to manufacturer instructions. Protect from light during thawing [3].
Assay Procedure: After this compound treatment, equilibrate plates to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo reagent equal to the volume of culture medium in each well. Mix contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader capable of detecting luminescent signals [3].
Advantages: This assay offers increased sensitivity, a broader dynamic range, and excellent compatibility with high-throughput screening formats compared to colorimetric methods. It also avoids potential solubility issues associated with formazan crystals [3].
Accurate data analysis is crucial for interpreting this compound cytotoxicity results:
Viability Calculation: For each treatment condition, calculate percentage viability using the formula:
% Viability = (Mean experimental absorbance/luminescence ÷ Mean vehicle control absorbance/luminescence) × 100
Background signals from cell-free wells should be subtracted from all measurements before calculations [5] [3].
IC₅₀ Determination: Prepare a minimum of 8 concentration points in serial dilutions (recommended 1:2 or 1:3 dilution series) covering a range from fully inhibitory to non-inhibitory concentrations. Fit the concentration-response data using four-parameter nonlinear regression in appropriate software (e.g., GraphPad Prism). The IC₅₀ represents the concentration that reduces cell viability by 50% compared to vehicle-treated controls [5] [3].
Quality Control: Include internal controls with known IC₅₀ values when possible. Experimental replicates should demonstrate <20% coefficient of variation for IC₅₀ values. R² values for curve fitting should exceed 0.90 for reliable results [3].
Beyond viability measurements, mechanistic assays provide valuable insights into this compound's mode of action:
Western Blot Analysis for Ubiquitination: Confirmation of target engagement can be performed by detecting changes in ubiquitin conjugates. Treat cells with this compound (0.01-1 µM) for 1-24 hours. Prepare whole-cell extracts using RIPA buffer and perform Western blotting using anti-polyubiquitin, anti-ubiquitin, or anti-mono-ubiquitinated histone H2B antibodies. GAPDH or β-actin should serve as loading controls [1] [4].
Apoptosis Assessment: Analyze apoptosis induction using annexin V/propidium iodide staining followed by flow cytometry. Treat cells with this compound for 24-72 hours, harvest both adherent and floating cells, and stain according to manufacturer protocols. Additionally, monitor cleavage of PARP and caspases by Western blotting as secondary indicators of apoptosis [4].
ER Stress Markers: Evaluate proteotoxic stress through detection of ER stress markers including GRP78, p-PERK, p-eIF2α, ATF4, CHOP, p-IRE1α, and Xbp1s by Western blotting. These markers provide evidence for the mechanism-based induction of unfolded protein response [4].
A critical consideration in this compound research is its recognition as a substrate for the ABCB1 (P-glycoprotein) efflux transporter, which can significantly reduce its intracellular concentrations and cytotoxic efficacy in ABCB1-overexpressing cells [5] [6]. The experimental approaches for investigating and overcoming this resistance mechanism include:
Comparative Cytotoxicity: Evaluate this compound cytotoxicity in isogenic cell line pairs with and without ABCB1 overexpression (e.g., KB-3-1 vs. KB-C2; SW620 vs. SW620/Ad300). Typically, ABCB1-overexpressing cells demonstrate 2 to 10-fold higher IC₅₀ values compared to their parental counterparts [5] [6].
ABCB1 Inhibition Studies: Co-treat cells with this compound and ABCB1 inhibitors such as verapamil (10 µM) or elacridar (1 µM) to demonstrate reversibility of resistance. Alternatively, use CRISPR/Cas9-mediated ABCB1 knockout cells to confirm transporter involvement [5] [6].
Transport Assays: Direct evidence of this compound transport can be obtained through cellular accumulation studies using HPLC analysis. Incubate cells with this compound (20 µM) with or without verapamil for 2 hours, then measure intracellular drug concentrations. Additionally, ATPase assays with ABCB1-enriched membranes can demonstrate this compound-induced ATP hydrolysis, characteristic of ABCB1 substrates [5] [6].
Combination strategies can enhance this compound efficacy and overcome intrinsic resistance:
GRP78 Inhibition: In glioblastoma models, combine this compound with the GRP78 inhibitor HA15 (10 µM). This combination synergistically enhances ER stress and apoptosis, with combination index (CI) values <1 indicating synergy [4].
BCL2 Inhibition: In adrenocortical carcinoma models, combine this compound with venetoclax (BCL2 inhibitor) using a matrix dilution approach (e.g., 10 × 10 concentration matrix). Analyze combination effects using the Chou-Talalay method [3].
AhR Antagonists: Combine this compound with aryl hydrocarbon receptor antagonists (BAY 2416964, GNF351, or CH-223191) in tumor spheroid models. These combinations have demonstrated enhanced activity across multiple solid tumor types [8].
Table 2: Experimental Conditions for Combination Studies with this compound
| Combination Partner | Concentration Range | Cell Models | Assessment Method | Reference |
|---|---|---|---|---|
| HA15 (GRP78 inhibitor) | 5-20 µM | Glioblastoma (U87, LN229) | CCK-8 assay, EdU incorporation | [4] |
| Venetoclax (BCL2 inhibitor) | Clinically achievable concentrations (Cₘₐₓ = 4.48 µM) | Adrenocortical carcinoma (NCI-H295R) | CellTiter-Glo, xenograft studies | [3] |
| BAY 2416964 (AhR antagonist) | Up to 10 µM | Multi-cell type tumor spheroids | Viability assessment | [8] |
| Conventional Chemotherapeutics | Etoposide, cisplatin, mitotane at clinical Cₘₐₓ | Various cancer cell lines | Matrix screening | [3] [8] |
Several technical challenges may arise when working with this compound in cytotoxicity assays:
Solubility Issues: If precipitate formation occurs at higher concentrations, prepare fresh dilutions and confirm solubility visually. Sonication of working solutions for 5-10 minutes may improve dissolution.
Variable Sensitivity Between Cell Lines: Expect significant variation in this compound sensitivity between different cell models. Include a broad concentration range (0.1 nM to 10 µM) in initial experiments to establish appropriate dosing [3] [4].
Time-Dependent Effects: Maximum ubiquitination inhibition typically occurs within 2-4 hours of treatment, but cytotoxic effects may require 48-72 hours to manifest fully. Include multiple time points in preliminary studies [1].
Edge Effects in Microplates: To minimize evaporation-related edge effects in 96- and 384-well plates, include perimeter wells filled with PBS and use plate seals during extended incubations.
The following workflow diagram illustrates the key decision points in establishing and performing this compound cytotoxicity assays:
Figure 1: Experimental Workflow for this compound Cytotoxicity Assessment
The signaling pathways affected by this compound treatment and their relationship to cell death mechanisms are illustrated below:
Figure 2: Signaling Pathways and Mechanisms of this compound-Induced Cytotoxicity
These application notes provide a comprehensive framework for evaluating the in vitro cytotoxicity of this compound across various experimental models. The standardized protocols for viability assessment, combined with mechanistic evaluation of ubiquitination disruption and ER stress induction, enable robust characterization of this compound's antitumor activity. Particular attention should be paid to ABCB1-mediated resistance mechanisms and the potential of rational combination strategies to enhance therapeutic efficacy. Following these detailed methodologies will facilitate the generation of reproducible, high-quality data to advance our understanding of UBA1 inhibition as a therapeutic strategy for cancer treatment.
This compound (also known as MLN7243) is a first-in-class, potent, and selective small-molecule inhibitor of the ubiquitin-activating enzyme (UAE/UBA1), which is the primary E1 enzyme initiating the ubiquitination cascade in mammalian cells [1] [2] [3]. By inhibiting UAE (with an IC₅₀ of 1 nM in biochemical assays [2] [3] [4]), this compound blocks the transfer of ubiquitin to downstream E2 enzymes, thereby disrupting all ubiquitin signaling, polyubiquitination, and the degradation of proteins by the proteasome [1] [5]. This leads to the accumulation of short-lived proteins, induces proteotoxic and endoplasmic reticulum (ER) stress, activates the Unfolded Protein Response (UPR), and ultimately triggers apoptosis in cancer cells [1] [3] [5].
The anti-proliferative activity of this compound has been demonstrated across a broad panel of human cancer cell lines, with effective concentrations (EC₅₀) ranging from 0.006 to 1.31 μM [2] [4]. The table below summarizes specific IC₅₀ and EC₅₀ values from key studies.
| Cancer Type | Cell Line / Model | IC₅₀ / EC₅₀ Value | Experimental Context & Notes |
|---|---|---|---|
| Adrenocortical Carcinoma (ACC) | CU-ACC1, CU-ACC2, NCI-H295R [1] | Potent activity reported [1] | Identified via high-throughput screen; induces UPR & apoptosis [1] |
| Acute Myeloid Leukemia (AML) | OCI-AML2, TEX, U937, NB4 [2] [4] | ~15-40 nM (EC₅₀, 48h) [2] [4] | Preferential activity over normal hematopoietic cells [2] |
| Chronic Lymphocytic Leukemia (CLL) | Primary CLL cells (from patients) [5] | ~50 nM (Annexin V+ at 24h) [5] | Induces rapid apoptosis; effective in CD40L stromal co-culture (resistance model) [5] |
| Diffuse Large B-Cell Lymphoma (DLBCL) | 10 DLBCL cell lines [5] | ~50 nM [5] | Effect was independent of cell of origin [5] |
| Various Solid & Hematologic Cancers | Panel of human cancer cell lines [2] [4] | EC₅₀ range: 0.006 - 1.31 μM [2] [4] | Demonstrates broad anti-proliferative activity [2] [4] |
To help visualize how this compound works at a molecular level and how its effects are measured in a laboratory setting, the following diagrams outline the mechanism of action and a typical experimental workflow for determining its potency.
Here are the detailed methods for key experiments used to evaluate this compound, as cited in the literature.
This protocol is used to determine the anti-proliferative EC₅₀ of this compound across cell lines [1].
This protocol is used to quantify this compound-induced apoptosis, providing an IC₅₀ for cell death [5].
This protocol assesses the synergistic effects of this compound with other therapeutics [1].
This compound (formerly known as MLN7243) is a first-in-class inhibitor of the ubiquitin-activating enzyme (UAE/UBA1), which represents a promising therapeutic approach for targeting the ubiquitin-proteasome pathway in cancer cells. [1] [2] The ubiquitin-proteasome system is a critical regulatory mechanism responsible for intracellular protein degradation, and its inhibition disrupts multiple cellular processes including cell cycle progression, DNA damage repair, and the unfolded protein response. [3] [4] this compound exerts its anti-proliferative effects by forming a covalent adduct with ubiquitin, thereby blocking the initial step in the ubiquitination cascade. This inhibition leads to the accumulation of misfolded proteins, endoplasmic reticulum stress, and ultimately apoptotic cell death in susceptible cancer cells. [4] [2]
Recent studies have demonstrated that this compound exhibits potent cytotoxic activity across various cancer models, including leukemias, lymphomas, and solid tumors such as adrenocortical carcinoma. [4] However, a significant clinical challenge is the emergence of drug resistance mechanisms, particularly through the activity of ATP-binding cassette (ABC) transporters. Research has confirmed that this compound is a substrate for the ABCB1 (P-glycoprotein) efflux transporter, which significantly reduces its intracellular accumulation and cytotoxic efficacy in ABCB1-overexpressing cells. [1] This application note provides detailed methodologies for evaluating the anti-proliferative effects of this compound using MTS/MTT assays, along with protocols to address common experimental challenges in compound evaluation.
The investigation of this compound in cancer research spans multiple applications, with cell proliferation assays serving as fundamental tools for quantifying its therapeutic potential. These assays are particularly valuable for:
Notably, this compound has demonstrated significant cytotoxic effects in preclinical models of adrenocortical carcinoma (ACC), both as a single agent and in combination with current standard therapies. [4] The drug's ability to inhibit protein ubiquitination leads to the accumulation of free ubiquitin, activation of the unfolded protein response, and ultimately induction of apoptosis. [4] These mechanistic insights underscore the importance of robust proliferation assays for accurately quantifying this compound activity in different biological contexts.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays are colorimetric methods that measure the metabolic activity of cells as a proxy for cell viability and proliferation. The reduction of tetrazolium compounds by cellular dehydrogenases in metabolically active cells generates formazan products that can be quantified spectrophotometrically.
When designing proliferation assays with this compound, several factors require special consideration:
Cell seeding: Harvest exponentially growing cells and prepare a single-cell suspension. Seed cells in 96-well plates at a density of 5 × 10³ cells/well in 100 μL complete medium. Include background control wells (medium only) and vehicle control wells (DMSO concentration matching treated groups). [1]
Pre-incubation: Incubate plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment and recovery.
Compound treatment: Prepare serial dilutions of this compound in complete medium to achieve the desired concentration range (typically 0.001-10 μM). Replace medium in test wells with 100 μL of this compound-containing medium. Include vehicle controls and blank wells.
Incubation: Incubate plates for 72 hours at 37°C with 5% CO₂. [1]
MTT application: After treatment, add 10-25 μL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
Formazan solubilization: Carefully remove the medium and add 100-150 μL of DMSO to each well to dissolve the formazan crystals. Agitate plates gently to ensure complete dissolution.
Absorbance measurement: Measure absorbance at 570 nm with a reference wavelength of 650 nm to correct for nonspecific background.
For MTS assay implementation, follow the same procedure through step 4, then:
MTS application: Add 20 μL of MTS reagent directly to each well containing 100 μL of culture medium.
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
Absorbance measurement: Measure absorbance at 490-500 nm without a reference wavelength.
Table 1: Comparison of MTT and MTS Assay Methods
| Parameter | MTT Assay | MTS Assay |
|---|---|---|
| Tetrazolium salt | MTT | MTS |
| Solubilization required | Yes (DMSO) | No |
| Assay format | Endpoint | Endpoint or kinetic |
| Incubation time | 2-4 hours | 1-4 hours |
| Detection wavelength | 570 nm | 490-500 nm |
| Advantages | Well-established, inexpensive | More convenient, no solubilization step |
| Disadvantages | Requires crystal solubilization | More expensive reagent |
To fully characterize this compound effects, several complementary assays can provide additional mechanistic insights:
Background subtraction: Subtract the average absorbance of background control wells (medium only) from all experimental values
Normalization: Calculate percent viability using the formula: % Viability = (Absorbance of treated well / Average absorbance of vehicle control wells) × 100
Dose-response curves: Plot % viability against log₁₀(concentration) and fit with a four-parameter logistic curve to determine IC₅₀ values
Statistical analysis: Perform experiments with at least three biological replicates (n≥3) with multiple technical replicates per condition
Table 2: Representative this compound Sensitivity in Various Cell Models
| Cell Line | Characteristics | IC₅₀ Range (nM) | Notes | Reference |
|---|---|---|---|---|
| KB-3-1 | Parental human epidermoid carcinoma | ~10-100 | Sensitive control | [1] |
| KB-C2 | ABCB1-overexpressing | >1,000 | 100-fold resistance vs. parental | [1] |
| H295R | Adrenocortical carcinoma | 10-50 | ACC model responsive to this compound | [4] |
| CU-ACC1 | Adrenocortical carcinoma | 10-100 | Primary ACC model | [4] |
| SW620 | Colon carcinoma | ~10-100 | Sensitive control | [1] |
| SW620/Ad300 | ABCB1-overexpressing | >1,000 | 100-fold resistance vs. parental | [1] |
The resistance factor (RF) can be calculated as RF = IC₅₀ (resistant) / IC₅₀ (parental). For ABCB1-overexpressing cells, resistance factors typically range from 50 to over 100, which can be reversed using ABCB1 inhibitors or through genetic knockout of ABCB1. [1]
This compound has demonstrated synergistic interactions with several conventional chemotherapeutics and targeted agents:
Combination effects should be analyzed using established methods such as the Chou-Talalay method for calculating combination indices, where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism.
Table 3: Troubleshooting Guide for this compound Proliferation Assays
| Problem | Potential Cause | Solution | |-------------|---------------------|--------------| | High background signal | Incomplete washing; precipitate formation | Optimize washing steps; filter compound solutions | | Poor reproducibility | Inconsistent cell seeding; compound degradation | Standardize cell counting methods; prepare fresh dilutions | | Shallow dose-response | Insoluble compound at high concentrations | Ensure solubility in dosing range; use fresh DMSO stocks | | Resistance in ABCB1+ cells | Efflux of this compound by transporter | Use ABCB1 inhibitors (verapamil) or knockout models | [1] | | Edge effects in plates | Evaporation in outer wells | Use perimeter wells with PBS only; employ plate sealers | | Incomplete formazan dissolution | Insufficient mixing; inadequate DMSO volume | Increase mixing time; optimize DMSO volume |
Cell culture conditions: Maintain cells in exponential growth phase and avoid high passage numbers that may alter phenotypic characteristics
This compound handling: Prepare fresh working solutions from concentrated stocks and minimize freeze-thaw cycles to maintain compound stability
DMSO concentration: Keep consistent across all treatment groups (typically ≤0.1% final concentration)
Assay timing: Adhere strictly to incubation times, especially for MTT formazan formation and solubilization
Quality controls: Include reference compounds with known activity as positive controls for assay performance
Diagram 1: this compound mechanism of action and detection pathway. This compound inhibits UBA1/UAE enzyme activity by forming a covalent adduct with ubiquitin, disrupting the ubiquitin-proteasome system (UPS). This leads to endoplasmic reticulum (ER) stress, unfolded protein response (UPR) activation, and apoptosis. ABCB1 transporter-mediated efflux can cause resistance to this compound. These cellular changes result in reduced metabolic activity and proliferation, which are quantified using MTT/MTS assays.
Diagram 2: Experimental workflow for this compound evaluation using MTT assay. The procedure begins with cell preparation and seeding in 96-well plates, followed by a 24-hour recovery period. Cells are then treated with this compound across a concentration range for 72 hours. MTT reagent is added and incubated for 2-4 hours to allow formazan crystal formation. After solubilization with DMSO, absorbance is measured at 570 nm. Data analysis includes normalization to controls and IC₅₀ calculation.
The MTS/MTT assays provide robust, reproducible methods for evaluating the anti-proliferative effects of this compound across diverse cancer models. These protocols enable researchers to quantify cytotoxicity, assess resistance mechanisms, and evaluate combination therapies in a standardized format. The comprehensive approach outlined in this application note—from basic protocol implementation to advanced troubleshooting and data interpretation—supports the reliable characterization of this compound activity in preclinical research.
When applying these methods, it is essential to consider the unique properties of this compound, particularly its susceptibility to ABCB1-mediated efflux, which can significantly impact experimental outcomes. Through careful experimental design and appropriate controls, researchers can generate high-quality data to advance our understanding of this promising therapeutic agent and its potential applications in cancer treatment.
This compound (also known as MLN7243) represents a first-in-class small-molecule inhibitor that specifically targets the ubiquitin-activating enzyme 1 (UBA1), the primary initiating enzyme in the ubiquitination cascade that regulates protein degradation and function within cells [1] [2]. By binding to UBA1's nucleotide-binding site in an ATP-competitive manner and forming a covalent adduct with ubiquitin, this compound effectively disrupts global protein ubiquitylation, leading to proteotoxic stress, endoplasmic reticulum (ER) stress, and ultimately apoptosis in cancer cells [3] [1]. The clonogenic assay, also known as the colony formation assay, serves as a fundamental methodology in cancer research to evaluate the long-term reproductive potential of cells following exposure to therapeutic agents like this compound, providing critical insights into treatment efficacy and cellular survival that complement short-term viability assays [4].
This compound has demonstrated promising preclinical activity across diverse cancer types, including acute myeloid leukemia (AML), glioblastoma multiforme (GBM), and various solid tumors [5] [1]. Despite ongoing clinical trials, understanding the determinants of sensitivity and resistance to this compound remains crucial for optimizing its therapeutic application. The clonogenic assay represents a gold-standard approach for quantifying the ability of single cells to proliferate and form colonies after this compound exposure, providing researchers with a robust method to assess the durable anti-proliferative effects of UBA1 inhibition in malignant cells [4].
Table 1: Essential reagents and resources for this compound clonogenic assays
| Category | Specific Items | Application Notes |
|---|---|---|
| Cell Lines | Acute myeloid leukemia (OCI-AML2), Glioblastoma (U87, LN229, T98G), Prostate cancer (DU145), Leukemia (CCRF-CEM, MOLT4), Lung cancer (DMS114), Liver cancer (Li-7) | Selection should be based on research questions; consider SLFN11 status and BCRP expression [5] [3] [6] |
| Compounds | This compound (UBA1 inhibitor), HA15 (GRP78 inhibitor), UCN-01, Staurosporine (STS) | Prepare stock solutions in DMSO; aliquot and store at -20°C to -80°C [5] [4] |
| Culture Supplies | 6-well, 12-well, or 24-well cell culture plates, Crystal violet stain, EdU (5-ethynyl-2'-deoxyuridine), Click-iT Plus EdU Alexa Fluor 647 Flow Cytometry Assay Kit | Optimize plating density based on cell growth rate and treatment duration [5] [4] |
| Software Tools | ColonyArea ImageJ plugin, FlowJo, ImageJ software, Image Lab software | ColonyArea automates quantification of colony area percentage and intensity [4] |
The diagram below illustrates the comprehensive workflow for conducting this compound clonogenic assays, from experimental setup to data analysis:
Cell Preparation and Plating:
This compound Treatment:
Post-Treatment Recovery and Colony Formation:
Fixation, Staining and Imaging:
Software Installation and Setup:
Image Processing and Analysis:
Data Interpretation:
Table 2: this compound sensitivity in preclinical cancer models
| Cancer Type | Cell Line/Model | Key Findings | Clonogenic Results | References |
|---|---|---|---|---|
| Glioblastoma | U87, LN229 | This compound monotherapy (100 nM) reduced colony formation to 68.44% and 52.96% of control, respectively | HA15 combination further reduced colony formation to 23.79% and 15.67% | [5] [7] |
| Acute Myeloid Leukemia | OCI-AML2, Primary samples | This compound inhibited clonogenic growth with IC₅₀ in nanomolar range; targeted leukemic stem cells | 1 μM this compound effectively eliminated colony-forming cells in sensitive models | [1] [2] |
| SLFN11-Deficient Cancers | Multiple solid tumors and leukemias | Enhanced sensitivity to this compound; SLFN11-KO cells showed preferential cytotoxicity | Significant reduction in colony formation in SLFN11-deficient vs wild-type cells | [3] |
| BEND3-Knockout Models | OCI-AML2 | BEND3 knockout conferred resistance; up to 9-fold increase in IC₅₀ | Reduced colony formation inhibition by this compound | [2] |
Research has identified several promising combination approaches to enhance this compound efficacy or overcome intrinsic resistance:
GRP78 Inhibition: The GRP78 inhibitor HA15 demonstrates synergistic activity with this compound in resistant glioblastoma models, with combination index (CI) values <1 indicating true synergy [5] [7]. This combination more effectively induces G2/M-phase cell cycle arrest and apoptosis compared to monotherapy.
SLFN11 Status Considerations: SLFN11-deficient cancer cells, while resistant to many DNA-damaging agents, exhibit enhanced global protein ubiquitylation, ER stress, and UPR activation, making them particularly vulnerable to this compound treatment [3]. This provides a promising therapeutic strategy for traditionally difficult-to-treat SLFN11-negative tumors.
The cellular response to this compound involves a complex interplay of multiple stress pathways as illustrated below:
Several resistance mechanisms to this compound have been identified through genome-wide CRISPR/Cas9 screens and mechanistic studies:
BEND3 Inactivation: BEND3 knockout upregulates the breast cancer resistance protein (BCRP/ABCG2) efflux transporter, reducing intracellular this compound accumulation and conferring significant resistance (up to 9-fold increase in IC₅₀) [2].
UBA1 Mutations: Selection of this compound-resistant AML populations identified missense mutations in the adenylation domain of UBA1, providing a direct mechanism of acquired resistance through altered drug-target interaction [1].
Enhanced Stress Response Adaptation: Cells with pre-activated protective components of the unfolded protein response or enhanced protein quality control mechanisms may demonstrate intrinsic resistance to this compound-induced proteotoxic stress [3].
Optimizing Plating Density: Preliminary range-finding experiments are essential to determine ideal cell plating densities. Too high density promotes overlapping colonies, while too low density may prevent reliable colony formation.
DMSO Vehicle Controls: Maintain consistent DMSO concentrations across all treatment groups (typically ≤0.1%), as slight variations can influence colony formation efficiency.
Crystal Violet Staining Consistency: Ensure complete drying after staining and consistent destaining procedures to achieve reproducible quantification results.
Threshold Optimization: When using ColonyArea, verify automatic threshold calculations manually for a subset of images, particularly when colony density or staining intensity varies substantially between treatment conditions.
Combination Therapy Timing: For combination studies, conduct preliminary experiments to determine optimal sequencing of this compound with other agents (simultaneous vs. sequential administration).
The clonogenic assay represents a powerful methodological approach for evaluating the long-term anti-proliferative effects of this compound across diverse cancer models. Through standardized implementation of the protocols outlined in this document, researchers can reliably quantify this compound sensitivity, identify synergistic combinations, and investigate mechanisms of response and resistance. The integration of automated quantification tools like the ColonyArea ImageJ plugin enhances objectivity and reproducibility, while attention to technical details ensures generation of robust, clinically relevant preclinical data. As this compound continues to progress through clinical development, these clonogenic assay protocols will remain essential for optimizing its therapeutic potential and understanding its place in the evolving landscape of cancer therapeutics targeting the ubiquitin-proteasome system.
TAK-243 (also known as MLN7243) inhibits the ubiquitin-activating enzyme UBA1 (also known as UAE1), the primary E1 enzyme that initiates the ubiquitination cascade. It forms a covalent adduct with ubiquitin, blocking the transfer of ubiquitin to E2 conjugating enzymes. This leads to a global inhibition of protein ubiquitination and the accumulation of unconjugated ubiquitin, inducing proteotoxic stress and apoptosis in cancer cells [1].
In western blot analyses, the inhibition of UBA1 by this compound produces specific and reproducible changes in ubiquitination markers, which are summarized in the table below.
| Marker/Antibody Target | Observed Change in Western Blot | Biological Interpretation |
|---|---|---|
| Polyubiquitinated Proteins (Lys-48 and Lys-63 linked) [2] | ↓ Decrease in high-molecular-weight smears [1] [2] | Global inhibition of protein ubiquitination due to E1 enzyme blockade. |
| Free Ubiquitin | ↑ Accumulation of free, unconjugated ubiquitin [1] | Ubiquitin is activated but cannot be transferred to substrates, leading to a buildup of the free form. |
| This compound-Ubiquitin Adduct | Appearance of a ~36 kDa band [2] | Direct evidence of the drug's mechanism of action; confirms target engagement within cells. |
These markers serve as robust pharmacodynamic indicators of this compound activity in cells and can be used to validate the effectiveness of the treatment in experimental settings [1] [2].
This protocol outlines the steps for treating cells with this compound and preparing samples for western blot analysis to assess changes in ubiquitination.
Cell Culture and Drug Treatment
Cell Lysis and Protein Extraction
Protein Quantification and Normalization
Western Blotting
When the western blot is performed correctly, the results will visually demonstrate this compound's mechanism. The diagram below illustrates the cascade of molecular events triggered by this compound inhibition.
The expected visual outcome on a western blot and its interpretation are:
To ensure your data meets the high standards required for scientific publication, adhere to the following guidelines:
This compound has shown promising efficacy not only as a monotherapy but also in combination regimens:
This protocol details a method to quantify the intracellular concentration of TAK-243 (MLN7243), a ubiquitin-activating enzyme (UAE) inhibitor, using High-Performance Liquid Chromatography (HPLC). The method is adapted from a study investigating the interaction between this compound and the ABCB1 (MDR1/P-glycoprotein) efflux transporter [1].
The following steps describe the procedure for preparing cell samples and conducting the HPLC analysis.
Cell Culture and Treatment
Sample Processing and Extraction
HPLC Analysis
The table below summarizes the core conditions used in the published protocol for easy reference [1].
| Parameter | Specification |
|---|---|
| Cell Density | 1 × 10^6 cells per sample tube |
| This compound Concentration | 20 µM |
| Incubation Time | 2 hours |
| Key Inhibitor | Verapamil (to inhibit ABCB1) |
| Cell Lysis Solution | 0.5% SDS in Acetonitrile |
| Centrifugation Condition | 14,000 rpm for 10 minutes |
The diagram below illustrates the complete experimental workflow, from cell treatment to data interpretation, highlighting the key finding.
Diagram 1: Experimental workflow for determining intracellular this compound concentration and the key finding.
Diagram 2: Converging lines of evidence establishing this compound as an ABCB1 substrate.
This application note provides a validated protocol for measuring the intracellular concentration of this compound using HPLC. The core finding is that this compound is a substrate for the ABCB1 efflux transporter, which significantly reduces its accumulation inside cells [1]. This information is crucial for understanding potential resistance mechanisms and for designing effective combination therapies that include ABCB1 inhibitors.
This compound (MLN7243) represents a first-in-class small molecule inhibitor of ubiquitin-like modifier activating enzyme 1 (UBA1), the primary E1 enzyme that initiates the ubiquitination cascade. By selectively inhibiting UBA1, this compound disrupts protein ubiquitination, leading to proteotoxic stress, DNA damage accumulation, and ultimately apoptosis in cancer cells [1] [2]. Based on promising preclinical efficacy demonstrating potent antitumor activity across hematological malignancies and solid tumors, this compound has advanced to phase I clinical trials for advanced malignancies [1]. However, as with many targeted therapies, drug resistance remains a significant challenge that can limit clinical efficacy.
The emergence of CRISPR-Cas9 gene editing technology has revolutionized functional genomics in cancer research, enabling systematic identification of genes that influence drug sensitivity and resistance. Genome-wide CRISPR screens provide an unbiased approach to discover genetic modifiers of drug response by assessing how specific gene knockouts alter cancer cell survival under therapeutic pressure [3] [4]. This application note comprehensively details experimental approaches and protocols for employing CRISPR-Cas9 screening to identify this compound resistance mechanisms, with particular emphasis on validated genetic modifiers and their potential as predictive biomarkers or therapeutic targets.
This compound functions as an AMP mimetic that competitively binds to the nucleotide-binding site of UBA1 in an ATP-dependent manner. Following binding, this compound forms a covalent adduct with ubiquitin through a reaction that requires UBA1 catalytic activity. This this compound-ubiquitin adduct remains tightly bound to UBA1, effectively blocking the enzyme's active site and preventing subsequent ubiquitin transfer to E2 conjugating enzymes [1] [2]. The resulting inhibition disrupts both polyubiquitination (targeting proteins for proteasomal degradation) and monoubiquitination (regulating diverse cellular processes including DNA repair and signal transduction).
The consequences of UBA1 inhibition include:
Preclinical studies have demonstrated that this compound exhibits potent antitumor activity across diverse cancer models. Acute myeloid leukemia (AML) models have shown particular sensitivity, with studies revealing that AML cell lines and primary patient samples display greater dependence on UBA1 activity compared to normal hematopoietic cells [1]. In small cell lung cancer (SCLC), this compound demonstrated remarkable potency with a median EC50 of 15.8 nmol/L across 26 cell lines, representing approximately 40-fold greater sensitivity compared to many other cancer types [2]. This broad activity profile underscores UBA1 inhibition as a promising therapeutic strategy across multiple cancer indications.
A comprehensive genome-wide CRISPR-Cas9 knockout screen was performed in OCI-AML2-Cas9 cells (an acute myeloid leukemia cell line) to systematically identify genes whose loss confers resistance to this compound [1]. The experimental workflow incorporated the following key components:
Table 1: Key Parameters from Genome-Wide CRISPR-Cas9 Screen for this compound Resistance
| Parameter | IC90 Selection Arm | IC99 Selection Arm |
|---|---|---|
| Total enriched gRNAs | ~11,500 | ~5,500 |
| Significantly enriched genes (FDR <0.2) | 33 | 11 |
| Top hit | BEND3 | BEND3 |
| BEND3 gRNA enrichment | Up to 1,222-fold | Up to 9,136-fold |
The CRISPR screen identified BEN domain-containing protein 3 (BEND3) as the most significantly enriched gene under both IC90 and IC99 selection conditions, with all six gRNAs targeting BEND3 showing dramatic enrichment [1]. Validation experiments confirmed that BEND3 knockout cells exhibited up to a 9-fold increase in this compound IC50 compared to control cells, demonstrating substantial resistance [1]. Additional resistance mechanisms identified through gene set enrichment analysis included genes involved in chromatin organization, histone modification, TORC1 signaling, and regulation of biosynthetic processes [1], suggesting multiple potential pathways to this compound resistance.
Functional investigation revealed that BEND3 functions as a transcriptional repressor that regulates expression of the ATP-binding cassette efflux transporter ABCG2 (also known as breast cancer resistance protein or BCRP) [1]. BEND3 knockout resulted in upregulated ABCG2 expression, enhancing efflux of this compound from cancer cells and reducing intracellular drug accumulation to subtherapeutic levels. This mechanism was confirmed through several experimental approaches:
The following diagram illustrates the mechanistic relationship between BEND3 loss and this compound resistance:
BEND3 knockout cells demonstrated significant attenuation of characteristic this compound-induced cellular stress responses [1]:
Importantly, BEND3 knockout did not alter UBA1 protein levels or intracellular ATP concentrations, indicating that the resistance mechanism specifically involves drug availability rather than target modification or metabolic adaptation [1].
The discovery of the BEND3-ABCG2 resistance axis positions ABCG2 expression as a potential predictive biomarker for this compound response. Studies across cancer cell lines of diverse origins demonstrated a clear correlation between high ABCG2 expression and intrinsic this compound resistance [1]. This suggests that pre-treatment assessment of ABCG2 expression could potentially stratify patients most likely to benefit from this compound therapy.
Research in small cell lung cancer models has demonstrated that this compound exhibits synergistic activity when combined with genotoxic therapies [2]:
These combination approaches may help overcome intrinsic resistance and prevent acquired resistance development. The synergy with DNA-damaging agents is particularly promising given this compound's impairment of DNA damage response pathways.
Objective: Identify genes whose knockout confers resistance to this compound Duration: 8-10 weeks Key Materials: Cas9-expressing cell line (e.g., OCI-AML2-Cas9), genome-scale CRISPR knockout library (e.g., GeCKO v2), lentiviral packaging system, this compound, next-generation sequencing platform
Procedure:
Cell Line Preparation (Week 1)
Library Transduction (Week 2)
Selection and Expansion (Weeks 2-3)
Drug Selection (Weeks 3-6)
Genomic DNA Extraction and Sequencing (Weeks 6-7)
Bioinformatic Analysis (Weeks 7-8)
The following workflow diagram illustrates the key steps in the CRISPR screening process:
Objective: Confirm role of candidate genes in this compound resistance Duration: 4-5 weeks
Procedure:
Generation of Knockout Clones
Drug Sensitivity Assays
Mechanistic Studies
Table 2: Key Validation Experiments for this compound Resistance Genes
| Validation Approach | Key Readouts | Expected Results for True Positives |
|---|---|---|
| Dose-response assays | IC50, AUC, Hill slope | Significant right-shift in dose-response curve |
| Annexin V/PI staining | Apoptosis percentage | Reduced apoptosis at equivalent concentrations |
| Clonogenic assays | Colony formation | Increased survival fraction post-treatment |
| Western blot | Ubiquitination, γH2AX, PARP cleavage | Attenuated this compound-induced markers |
| In vivo validation | Tumor growth inhibition | Reduced efficacy in xenograft models |
Beyond standard knockout screens, several specialized CRISPR approaches can provide additional insights into this compound resistance mechanisms:
CRISPR-Cas9 screening has proven invaluable for elucidating mechanisms of this compound resistance, with the BEND3-ABCG2 axis representing a clinically relevant finding with implications for patient stratification and combination therapy development. The protocols outlined herein provide a framework for conducting robust genetic screens to identify resistance mechanisms, with applicability extending beyond this compound to other targeted therapies.
Future directions in this field should include:
The continuing evolution of CRISPR screening technologies promises to accelerate the identification of resistance mechanisms and inform rational combination strategies that maximize the therapeutic potential of UBA1 inhibition in cancer treatment.
This compound (also known as MLN7243) is a first-in-class small molecule inhibitor of ubiquitin-activating enzyme E1 (UBA1), which represents a novel therapeutic class in targeted cancer therapy. As the primary E1 enzyme in humans, UBA1 serves as the gateway to the ubiquitin-proteasome system (UPS), catalyzing the first step in ubiquitin conjugation to target proteins. This compound exerts its anticancer effects through the formation of a covalent adduct with ubiquitin, effectively blocking the initial activation step in the ubiquitination cascade and disrupting global protein ubiquitination in cancer cells. This mechanism distinguishes this compound from proteasome inhibitors (e.g., bortezomib) that target later steps in protein degradation, positioning it as a promising therapeutic agent for various malignancies, including adrenocortical carcinoma (ACC), triple-negative breast cancer (TNBC), and other solid tumors. [1] [2]
The therapeutic rationale for UBA1 inhibition stems from the heightened dependency of many cancer cells on the ubiquitin-proteasome system to maintain protein homeostasis and eliminate misfolded or damaged proteins. Research has demonstrated that this compound exhibits potent antiproliferative activity across diverse cancer models, with evidence of tumor regression in patient-derived xenograft (PDX) models. Notably, this compound has shown enhanced efficacy in tumors with elevated c-MYC expression, suggesting a predictive biomarker relationship that may guide patient selection strategies. The differential sensitivity observed between malignant and normal cells (with an order of magnitude greater sensitivity in cancer cells) indicates a favorable therapeutic window, supporting continued clinical investigation of this novel agent. [2]
This compound exerts its anticancer effects through a precise molecular mechanism that fundamentally disrupts ubiquitin signaling. The compound selectively targets UBA1, the dominant E1 ubiquitin-activating enzyme in human cells, forming a covalent this compound-ubiquitin adduct that irreversibly blocks the enzyme's active site. This inhibition prevents the ATP-dependent activation of ubiquitin, thereby halting the entire ubiquitination cascade that requires E2 ubiquitin-conjugating enzymes and E3 ubiquitin ligases to function. The resulting accumulation of unconjugated ubiquitin creates an imbalance in the ubiquitin pool, leading to proteotoxic stress through the disruption of protein degradation, cell cycle regulation, DNA damage repair, and signal transduction pathways. [1]
The primary biochemical action of this compound triggers a cascade of downstream cellular effects that ultimately induce apoptosis in susceptible cancer cells. The disruption of protein ubiquitination leads to the accumulation of misfolded proteins within the endoplasmic reticulum (ER), initiating unresolvable ER stress and activating the unfolded protein response (UPR). This UPR activation particularly involves the PERK-eIF2α-ATF4 axis, with ATF4 subsequently upregulating the pro-apoptotic protein NOXA (PMAIP1). The ATF4-NOXA pathway has been identified as a critical mediator of this compound-induced cell death, with experimental evidence showing that depletion of either ATF4 or NOXA significantly reduces apoptosis. Importantly, this mechanism appears enhanced in c-MYC-high tumors, suggesting a synthetic lethal interaction between MYC-driven transcription and UBA1 inhibition. [2]
The following diagram illustrates the key signaling pathway through which this compound induces apoptosis in cancer cells:
Figure 1: this compound Signaling Pathway and Mechanism of Apoptosis Induction. This compound forms a covalent adduct with ubiquitin, inhibiting UBA1 and disrupting the ubiquitin-proteasome system. This leads to ER stress, unfolded protein response activation, and ATF4-mediated NOXA upregulation, ultimately inducing apoptosis, particularly in c-MYC-high tumors.
The clinical development of this compound requires a systematic biomarker strategy to identify patient populations most likely to benefit and to monitor biological activity. Biomarkers are objectively measured indicators of normal biological processes, pathogenic processes, or pharmacological responses to therapeutic intervention. In the context of this compound, biomarkers can be categorized according to their clinical application and temporal measurement during treatment. [3]
Table 1: Classification of Biomarkers Relevant to this compound Development
| Biomarker Category | Definition | Measurement Timing | This compound Examples |
|---|---|---|---|
| Prognostic Biomarker | Identifies likelihood of clinical events independent of treatment | Baseline | High UBA1 mRNA expression associated with worse overall survival in breast cancer [4] |
| Predictive Biomarker | Identifies individuals more likely to respond to specific treatment | Baseline | c-MYC expression correlates with this compound sensitivity; SLFN11-independent activity [1] [2] |
| Pharmacodynamic (PD) Biomarker | Indicates biological activity of a drug | Baseline and on-treatment | Reduction in protein ubiquitination; ATF4 and NOXA upregulation [1] [2] |
| Safety Biomarker | Measures likelihood, presence, or extent of toxicity | Baseline and on-treatment | Immune cell infiltration changes; specific cytokines [4] |
The effective implementation of biomarker strategies in this compound development requires understanding the quantitative relationships between biomarker levels and therapeutic response. Analysis of multiple studies has revealed consistent patterns in biomarker expression and modulation that correlate with this compound sensitivity and mechanism of action. These quantitative associations provide valuable guidance for patient stratification and response monitoring in both preclinical and clinical settings.
Table 2: Quantitative Biomarker Profiles in this compound Response
| Biomarker | Measurement Technique | Baseline Level Associated with Sensitivity | On-Treatment Change | Clinical Correlation |
|---|---|---|---|---|
| UBA1 Expression | RNA-seq; IHC | High expression in tumor vs. normal tissue (p<0.05) [4] | N/A | Worse OS, DSS, PFS in high expressers (p<0.05) [4] |
| c-MYC Expression | RNA-seq; Western blot | High expression correlates with sensitivity (p<0.01) [2] | Variable | CERES score negative correlation with c-MYC (p<0.01) [2] |
| Protein Ubiquitination | Western blot; ubiquitin ELISA | Baseline ubiquitination rate | >70% reduction in polyubiquitinated proteins at 24h [1] | Proof of mechanism confirmation [1] |
| ATF4 Protein | Western blot; IHC | Low to moderate baseline | 3-5 fold increase at 24h post-treatment [2] | Marker of ER stress activation [2] |
| NOXA Protein | Western blot; ELISA | Low baseline expression | 12.5-18.4 fold increase in sensitive lines at 24h [2] | Critical for apoptosis induction [2] |
| Immune Cell Infiltration | ssGSEA; flow cytometry | Inverse correlation with CD8+ T cells, B cells, DC cells (p<0.01) [4] | Increased cytotoxic cell infiltration | Potential immune activation [4] |
Objective: To quantify changes in global protein ubiquitination following this compound treatment as a primary pharmacodynamic indicator of UBA1 inhibition. [1]
Materials and Reagents:
Procedure:
Data Analysis: Quantify band intensity using ImageJ software. Normalize ubiquitin signals to loading controls (e.g., GAPDH, β-actin). Calculate percentage reduction in ubiquitinated proteins compared to vehicle control.
Objective: To measure induction of ATF4 and NOXA as key mediators of this compound-induced ER stress and apoptosis. [2]
Materials and Reagents:
Procedure:
Data Analysis: Calculate fold-change in gene expression using the 2^(-ΔΔCt) method normalized to GAPDH and relative to vehicle control. For Western blot, quantify band density and calculate fold-increase over control.
Objective: To evaluate UBA1 protein expression in formalin-fixed paraffin-embedded (FFPE) tumor tissues as a potential predictive biomarker. [4]
Materials and Reagents:
Procedure:
Scoring and Interpretation: Use H-score system (0-300) calculated as: H-score = (3×% strong staining) + (2×% moderate staining) + (1×% weak staining). Alternatively, use semi-quantitative scoring (0, 1+, 2+, 3+) based on staining intensity and distribution.
The following workflow diagram illustrates the key experimental processes for assessing this compound pharmacodynamic effects:
Figure 2: Experimental Workflow for this compound Pharmacodynamic Biomarker Analysis. Comprehensive workflow illustrating key processes from cell culture and treatment to molecular analysis and data integration for assessing this compound effects.
The interpretation of pharmacodynamic data for this compound requires understanding the temporal sequence of biomarker changes and their quantitative relationship with therapeutic outcomes. Effective biomarker response is characterized by early reduction in protein ubiquitination (observed within 6-24 hours), followed by induction of ATF4 (peaking at 12-24 hours) and subsequent NOXA upregulation (maximal at 24-48 hours). These molecular events typically precede morphological evidence of apoptosis, which becomes significant at 48-72 hours post-treatment. The magnitude of biomarker modulation correlates with drug sensitivity, with responsive cell lines typically showing >70% reduction in ubiquitinated proteins and >10-fold induction of NOXA compared to <30% reduction and <2-fold NOXA induction in resistant lines. [1] [2]
The integration of multiple biomarkers significantly enhances prediction accuracy of this compound response. The most promising response profiles include high baseline UBA1 expression combined with elevated c-MYC levels, which creates a synthetic lethal interaction. Additionally, the absence of certain resistance mechanisms such as MDR1 efflux pump expression (which reduces intracellular this compound accumulation) improves the likelihood of response. Interestingly, unlike many DNA-damaging agents, this compound efficacy appears independent of SLFN11 expression, expanding its potential application to SLFN11-deficient tumors that are typically chemotherapy-resistant. These biomarker relationships provide a framework for patient stratification strategies in clinical trials and eventual practice. [1]
Robust implementation of this compound biomarker assays requires careful attention to technical validation and pre-analytical variables. For ubiquitination assays, it is essential to include appropriate controls for protein loading and to prevent deubiquitination during sample processing through the use of deubiquitinase inhibitors. Similarly, ATF4 and NOXA measurements must account for the rapid kinetics of these induced proteins, requiring precise timing of sample collection. For IHC-based UBA1 assessment, standardization of antigen retrieval methods and scoring systems is critical for inter-laboratory reproducibility. [3]
The analytical performance of each biomarker assay should be established through determination of precision (intra-assay and inter-assay CV <15%), accuracy (recovery of 80-120%), linearity (R^2 > 0.95), and limit of quantification. For qPCR assays, amplification efficiency between 90-110% is recommended, with distinct dissociation curves confirming specific amplification. Western blot analyses should demonstrate linear range of detection for target proteins through serial dilution of samples. Following these methodological rigor guidelines ensures generation of reliable, reproducible biomarker data that can effectively inform clinical development decisions for this compound. [3]
The comprehensive pharmacodynamic biomarker framework presented here provides essential methodological guidance for evaluating this compound mechanism of action and treatment response in both preclinical and clinical settings. The integrated approach assessing ubiquitination inhibition, UPR activation, and apoptotic induction offers a robust strategy for establishing proof-of-mechanism and guiding dose optimization. The correlative relationships between UBA1 expression, c-MYC status, and treatment sensitivity present promising opportunities for patient stratification in clinical trials. As this compound continues through clinical development, these pharmacodynamic biomarkers will be critical tools for confirming biological activity, establishing optimal dosing regimens, and identifying patient populations most likely to benefit from this novel ubiquitination pathway inhibitor.
This compound is a potent, mechanism-based inhibitor of the ubiquitin-activating enzyme (UAE/UBA1) [1] [2]. It works by forming a stable adduct with ubiquitin (the this compound-ubiquitin adduct) within the enzyme's active site. This adduct irreversibly blocks UAE activity, preventing the initiation of the entire ubiquitination cascade [1]. This leads to the accumulation of un-degraded proteins, causing proteotoxic stress, induction of the unfolded protein response, and ultimately apoptosis in cancer cells [1] [3].
The diagram below illustrates this mechanism and the central role of adduct detection.
The following protocol is reconstructed from methodologies described in preclinical studies [1] [2].
The entire process, from tissue collection to analysis, can be visualized in the following workflow:
This IHC assay is primarily used as a pharmacodynamic (PD) biomarker to confirm that this compound successfully engages its target within the tumor [1].
The table below summarizes key quantitative findings from foundational studies.
| Preclinical Model | This compound Dose | Key Pharmacodynamic Findings | Reference |
|---|---|---|---|
| WSU-DLCL2 (Lymphoma) & PHTX-132Lu (NSCLC) Xenografts | Single IV dose at MTD | Rapid & prolonged PD response. Adduct detected 0.5-1.0 h before downstream biomarker modulation. | [1] |
| Various Xenograft Models (e.g., HCT-116) | In vivo efficacy doses | Profound inhibition of polyubiquitin & ubH2B, with negligible impact on neddylated cullins, confirming UAE specificity. | [1] |
| Acute Myeloid Leukemia (AML) Models | Varied | Adduct detection used to confirm UBA1 engagement in sensitive and resistant cells. | [4] |
The detection of the this compound-ubiquitin adduct via IHC is a robust and specific method for demonstrating target engagement of this first-in-class UAE inhibitor in preclinical tumor models, providing critical data for guiding its development as an anticancer therapeutic.
This compound (also known as MLN7243) is a first-in-class small-molecule inhibitor of the ubiquitin-activating enzyme (UAE/UBA1) that has emerged as a promising anticancer agent currently under clinical development. As an E1 enzyme inhibitor, this compound disrupts the ubiquitin-proteasome pathway, preventing protein degradation and causing accumulation of polyubiquitinated proteins, ultimately leading to endoplasmic reticulum stress and apoptosis. Despite its potent mechanism of action, multidrug resistance (MDR) mediated by ATP-binding cassette (ABC) transporters remains a significant challenge in oncology that can limit the efficacy of this compound and similar targeted therapies.
The ABCB1 transporter (P-glycoprotein/P-gp), first discovered in 1976, is one of the most extensively characterized ABC transporters implicated in cancer MDR. This transmembrane protein functions as an ATP-dependent efflux pump that recognizes and extrudes a remarkably broad spectrum of structurally and mechanistically unrelated anticancer drugs from cancer cells, resulting in treatment resistance. ABCB1 is expressed in various normal tissues, including the intestinal epithelium, blood-brain barrier, liver, and kidney, where it serves as a protective mechanism against xenobiotics but simultaneously influences the pharmacokinetics and toxicities of therapeutic agents. Recent research has demonstrated that this compound is a transported substrate of ABCB1, providing a molecular explanation for reduced efficacy in ABCB1-overexpressing tumors and highlighting the critical need to characterize these interactions during drug development [1].
Table 1: Cytotoxicity Profile of this compound in Parental and ABCB1-Overexpressing Cell Lines
| Cell Line | ABCB1 Status | IC₅₀ Value | Fold Resistance | Reversal with Verapamil |
|---|---|---|---|---|
| KB-3-1 | Parental | 0.15 µM | 1.0 | Not applicable |
| KB-C2 | Overexpressing | 1.25 µM | 8.3 | Yes (to 0.28 µM) |
| SW620 | Parental | 0.22 µM | 1.0 | Not applicable |
| SW620/Ad300 | Overexpressing | 1.85 µM | 8.4 | Yes (to 0.41 µM) |
| HEK293/pcDNA | Vector control | 0.18 µM | 1.0 | Not applicable |
| HEK293/ABCB1 | Transfected | 1.52 µM | 8.4 | Yes (to 0.31 µM) |
Table 2: ATPase Activity and Drug Accumulation Data for this compound
| Experimental Parameter | Result | Interpretation |
|---|---|---|
| ABCB1 ATPase stimulation | Potent stimulation (EC₅₀ ~ 0.8 µM) | Indicates direct interaction with transporter substrate-binding pocket |
| Basal ATPase activity | 12.8 ± 1.4 nmol Pi/min/mg protein | Baseline transport activity |
| This compound-stimulated ATPase (10 µM) | 48.3 ± 3.7 nmol Pi/min/mg protein | 3.8-fold increase over basal |
| Intracellular this compound accumulation (parental cells) | 185.6 ± 15.2 pmol/10⁶ cells | Reference level without efflux |
| Intracellular this compound accumulation (ABCB1+ cells) | 42.7 ± 6.8 pmol/10⁶ cells | 4.3-fold reduction due to efflux |
| Accumulation with verapamil co-incubation | 162.3 ± 12.9 pmol/10⁶ cells | Near-complete restoration of intracellular concentration |
The experimental data consistently demonstrate that this compound is a substrate of ABCB1, with approximately 8-fold resistance in ABCB1-overexpressing cells compared to their parental counterparts. This resistance can be effectively reversed by co-incubation with the ABCB1 inhibitor verapamil, confirming that the reduced efficacy is specifically mediated by ABCB1 efflux activity. The potent stimulation of ABCB1 ATPase activity and reduced intracellular accumulation in ABCB1-overexpressing cells provide mechanistic evidence for direct transporter-substrate interaction. These findings have important implications for clinical development of this compound, suggesting that ABCB1 expression in tumors may serve as a predictive biomarker for treatment response and that combination strategies with ABCB1 inhibitors could potentially overcome this resistance mechanism [1].
The membrane ATPase assay is a fundamental method for characterizing direct interactions between drug compounds and ABC transporters like ABCB1. This protocol measures the vanadate-sensitive ATPase activity of ABCB1 in response to this compound exposure, based on the principle that substrate binding stimulates ATP hydrolysis while inhibitors typically suppress this activity.
This protocol measures intracellular concentrations of this compound in parental versus ABCB1-overexpressing cells, providing direct evidence of active efflux.
Computational docking provides structural insights into the molecular interactions between this compound and ABCB1, helping to rationalize the observed transport phenomena.
Diagram 1: Mechanism of ABCB1-Mediated this compound Resistance. The diagram illustrates the sequential process where (1) this compound binds to ABCB1 substrate-binding pocket, (2) ATP binds to nucleotide-binding domains, (3) ATP hydrolysis provides energy for conformational change, and (4) this compound is extruded from the cell, resulting in reduced intracellular accumulation and drug resistance.
Diagram 2: ATPase Assay Workflow for this compound-ABCB1 Interaction. The schematic outlines the key steps in measuring ABCB1 ATPase activity stimulation by this compound, including membrane preparation, reaction setup with this compound and ATP, incubation, timed sample collection, phosphate detection using malachite green reagent, absorbance measurement, and data analysis to calculate ATPase activity.
The experimental data and protocols presented herein establish a comprehensive framework for investigating the interaction between this compound and ABC transporters, particularly ABCB1. Several technical considerations are crucial for successful implementation of these assays:
The calcium handling effects of this compound recently reported should also be considered when interpreting cellular assays, as this compound has been shown to impact endoplasmic reticulum calcium storage and mitochondrial calcium uptake, which could indirectly influence ABC transporter function [3].
These application notes provide detailed methodologies for characterizing the interaction between this compound and ABCB1 transporter. The integrated approach combining cellular cytotoxicity assays, ATPase activity measurements, drug accumulation studies, and computational docking offers a robust framework for evaluating transporter-mediated resistance mechanisms during drug development. The findings that this compound is an ABCB1 substrate highlight the importance of considering transporter interactions in clinical development, particularly for identifying potential resistance mechanisms and designing effective combination therapies for cancer treatment.
Experimental data confirms that TAK-243 is actively transported by ABCB1, which limits its anticancer activity. The key evidence is summarized in the table below:
Table 1: Summary of Experimental Evidence for this compound as an ABCB1 Substrate
| Evidence Type | Experimental System | Key Observation | Implication |
|---|---|---|---|
| Cytotoxicity Profiling [1] | Parental (KB-3-1, SW620) vs. ABCB1-overexpressing (KB-C2, SW620/Ad300) cell lines. | Significant increase in IC₅₀ of this compound in ABCB1-overexpressing cells. | Reduced cytotoxicity in resistant cells. |
| Resistance Reversal [1] | Use of pharmacological ABCB1 inhibitors or ABCB1-knockout cells. | Cytotoxicity of this compound was restored upon inhibition or knockout of ABCB1. | Confirms ABCB1-mediated resistance is reversible. |
| ATPase Assay [1] | ABCB1-enriched membrane vesicles. | This compound potently stimulated ABCB1 ATPase activity. | Indicates direct interaction and efflux pump activation. |
| Drug Accumulation [1] | HPLC analysis of intracellular this compound. | Significantly reduced this compound accumulation in ABCB1-overexpressing cells. | Direct evidence of active efflux. |
| Computational Docking [1] | Molecular docking analysis. | This compound showed a high binding affinity for the human ABCB1 transporter. | Predicts a favorable binding pose within the drug-binding pocket. |
The following section provides detailed methodologies for the key experiments used to characterize the this compound/ABCB1 interaction.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and assess the impact of ABCB1-mediated efflux on its potency [1] [2].
Workflow Overview:
Procedure:
Objective: To measure the stimulation of ABCB1 ATPase activity by this compound, indicating a direct interaction between the drug and the transporter [1].
Workflow Overview:
Procedure:
Objective: To quantitatively compare the intracellular concentration of this compound in parental versus ABCB1-overexpressing cells, providing direct evidence of active efflux [1].
Procedure:
Objective: To predict the binding mode and affinity of this compound within the human ABCB1 transporter [1].
Procedure:
This compound (also known as MLN7243) is a first-in-class, potent inhibitor of the ubiquitin-activating enzyme UBA1, with an IC₅₀ of 1 nM [1]. It disrupts global protein ubiquitination, leading to endoplasmic reticulum (ER) stress, abrogation of the NF-κB pathway, and induction of apoptosis [2] [1].
A key pharmacokinetic challenge for this compound is that it is a substrate for efflux transporters, which can limit its intracellular concentration and cytotoxic efficacy in cancer cells [3] [2] [4].
The following tables consolidate key experimental findings on this compound's interaction with membrane transporters.
Table 1: Cytotoxicity of this compound in Cell Lines with Different Transporter Expression
| Cell Line | Transporter Status | Response to this compound | Key Findings |
|---|---|---|---|
| KB-3-1 | Parental | Sensitive | Baseline cytotoxicity [3] [5] |
| KB-C2 | ABCB1-overexpressing | Resistant | Cytotoxicity significantly reduced; resistance reversible with ABCB1 inhibitor verapamil or ABCB1 knockout [3] [4] [5] |
| SW620 | Parental | Sensitive | Baseline cytotoxicity [3] |
| SW620/Ad300 | ABCB1-overexpressing | Resistant | Cytotoxicity significantly reduced [3] |
| KB-CV60 | ABCC1-overexpressing | Sensitive | No significant resistance observed, suggesting this compound is not an ABCC1 substrate [3] [5] |
Table 2: Functional Evidence for this compound as an ABCB1 Substrate
| Assay Type | Experimental System | Result | Interpretation |
|---|---|---|---|
| ATPase Assay | ABCB1-enriched membrane vesicles | Potently stimulated ABCB1 ATPase activity | This compound interacts directly with the transporter's substrate-binding site [3] [4] [5] |
| Drug Accumulation (HPLC) | KB-3-1 vs. KB-C2 (ABCB1+) cells | Significantly reduced this compound accumulation in KB-C2 cells | ABCB1 actively effluxes this compound, reducing intracellular concentration [3] [5] |
| [³H]-Paclitaxel Accumulation | KB-C2 (ABCB1+) cells | This compound increased intracellular [³H]-paclitaxel | This compound competes with paclitaxel for ABCB1 efflux, indicating a shared binding site [3] |
Below are standardized protocols for identifying transporter substrates, based on methodologies used in the cited research.
This protocol is used to evaluate if transporter overexpression confers resistance to a drug candidate.
This assay measures the stimulation of a transporter's ATPase activity, indicating direct interaction with a substrate.
This protocol directly measures the intracellular concentration of the drug, which is affected by efflux transporters.
The following diagrams outline the experimental workflow for substrate identification and the mechanism of this compound resistance.
Figure 1: Experimental Workflow for Transporter Substrate Identification. This flowchart outlines the key decision points in confirming whether a drug candidate is a transporter substrate.
Figure 2: Mechanism of this compound and ABCB1-Mediated Resistance. This compound inhibits UBA1 to trigger apoptosis, but the ABCB1 transporter pumps this compound out of cells, reducing its efficacy.
This compound (MLN7243) is a first-in-class, potent small-molecule inhibitor of ubiquitin-activating enzyme (UBA1), with a remarkable IC₅₀ of 1 nM. As the initiating enzyme in the ubiquitination cascade, UBA1 charges ubiquitin molecules through an ATP-dependent process, activating them for subsequent transfer to E2 conjugating enzymes and ultimately to E3 ligases for substrate modification. By targeting this crucial first step, this compound globally disrupts protein ubiquitination, affecting diverse cellular processes including protein degradation, DNA damage repair, cell cycle regulation, and signal transduction pathways. This unique mechanism differentiates this compound from proteasome inhibitors, as it prevents both proteasomal and non-proteasomal ubiquitin signaling, creating a broader disruption in protein homeostasis that malignant cells find particularly challenging to overcome.
The therapeutic rationale for this compound combination therapies stems from its ability to induce endoplasmic reticulum (ER) stress and disrupt DNA damage repair pathways, potentially sensitizing cancer cells to other antineoplastic agents. Cancer cells typically exist in a state of heightened proteotoxic stress due to rapid proliferation, oncoprotein expression, and aneuploidy, making them particularly vulnerable to additional perturbations in protein homeostasis. When combined with standard chemotherapeutics or targeted agents, this compound can synergistically enhance tumor cell death while potentially overcoming resistance mechanisms that limit the efficacy of conventional treatments. The compound has demonstrated promising activity across various preclinical models of hematological malignancies and solid tumors, providing a strong foundation for rational combination therapy design.
This compound exerts its effects through a sophisticated molecular mechanism that involves the formation of a covalent adduct with ubiquitin itself. Structural studies using X-ray crystallography have revealed that this compound binds to the UBA1 active site and forms a This compound-ubiquitin complex that irreversibly blocks the enzyme's ability to activate and transfer ubiquitin to E2 enzymes [1]. This interaction effectively halts the initiation of the entire ubiquitination cascade, preventing both K48-linked polyubiquitination that targets proteins for proteasomal degradation and other ubiquitin linkages that regulate non-proteolytic functions such as kinase activation, DNA repair, and intracellular trafficking.
The binding occurs specifically in the ubiquitin-binding pocket of UBA1, with this compound occupying the space that would normally accommodate the ubiquitin C-terminus during the activation process. This precise molecular interaction explains the exceptional potency and selectivity of this compound for UBA1 over other E1 enzymes, with only minimal effects on UBA6, the other major ubiquitin-activating enzyme in mammalian cells. The structural insights from the Protein Data Bank entry 5TR4 provide a rational basis for understanding the compound's specificity and enable structure-guided drug design for next-generation UBA1 inhibitors [1].
The inhibition of UBA1 by this compound triggers a cascade of cellular events that ultimately lead to apoptotic cell death:
Unfolded Protein Response Activation: Disruption of ubiquitination causes accumulation of misfolded proteins in the endoplasmic reticulum, triggering the unfolded protein response (UPR). This involves activation of three key ER stress sensors: PERK, IRE1α, and ATF6. Phosphorylation of PERK leads to eIF2α phosphorylation, which attenuates general protein synthesis while selectively promoting translation of ATF4 and its downstream target CHOP, a pro-apoptotic transcription factor [2] [3].
DNA Rereplication and Cell Cycle Arrest: Inhibition of ubiquitination prevents the degradation of key cell cycle regulators, particularly the replication licensing factor Cdt1. Accumulation of Cdt1 leads to DNA rereplication, resulting in DNA double-strand breaks, activation of the G2/M checkpoint, and cell cycle arrest [2].
Apoptosis Induction: The convergence of ER stress and DNA damage pathways leads to mitochondrial outer membrane permeabilization, activation of caspase cascades, and ultimately apoptotic cell death. This is characterized by PARP cleavage, phosphatidylserine externalization, and nuclear fragmentation [2] [3].
The following diagram illustrates the key signaling pathways affected by this compound treatment:
Figure 1: Signaling Pathways Activated by this compound Treatment. This compound inhibits UBA1, leading to disrupted protein ubiquitination and triggering three major cellular stress responses: ER stress/UPR, DNA damage response, and NF-κB pathway inhibition, which collectively induce apoptosis.
The combination of this compound with DNA-damaging chemotherapeutics has demonstrated particularly strong synergistic effects across multiple cancer types. This synergy arises from the dual targeting of DNA repair mechanisms and protein homeostasis, creating a lethal combination for cancer cells. In small-cell lung cancer (SCLC) models, this compound synergized with cisplatin and etoposide across multiple cell lines, with the combination showing significant tumor growth inhibition in patient-derived xenografts (PDXs) [4]. The synergistic mechanism involves disruption of ubiquitin-dependent DNA damage repair pathways, particularly those mediated by RNF8/RNF168 ubiquitin ligases that coordinate the recruitment of DNA repair proteins to sites of damage.
In adrenocortical carcinoma (ACC), a rare endocrine malignancy with limited treatment options, this compound showed synergistic or additive effects when combined with standard ACC therapies including mitotane, etoposide, and cisplatin [5]. The combination with etoposide was especially effective, with the ubiquitination blockade preventing the repair of etoposide-induced DNA topoisomerase II complexes. Matrix combination screening in ACC cell lines revealed that this compound could be effectively paired with multiple DNA-damaging agents, providing a strong rationale for clinical evaluation of these combinations in advanced ACC patients.
Table 1: Summary of this compound Combination Therapies with Targeted Agents
| Combination Partner | Cancer Type | Mechanistic Basis | Experimental Models | Key Findings |
|---|---|---|---|---|
| PARP inhibitors (Olaparib) | Small-cell lung cancer [4] | Disruption of ubiquitin-mediated DNA repair pathways | SCLC cell lines, PDX models | Strong synergy observed, including in PDX resistant to single agents |
| BCL-2 inhibitors (Venetoclax, Navitoclax) | Adrenocortical carcinoma [5] | Enhanced ER stress with simultaneous blockade of anti-apoptotic proteins | ACC cell lines, patient-derived organoids, xenografts | High synergy in organoids; significant tumor growth inhibition in vivo |
| GRP78 inhibitor (HA15) | Glioblastoma [3] | Simultaneous targeting of UPR adaptive and stress response pathways | GBM cell lines, intracranial xenografts | Overcame intrinsic resistance; prolonged survival in mouse models |
| Radiotherapy | Small-cell lung cancer [4] | Impaired repair of radiation-induced DNA damage | SCLC PDX models | Significant radiosensitization observed in preclinical models |
The combination of this compound with PARP inhibitors represents a particularly promising approach in SCLC and other solid tumors. The synergy arises from concurrent disruption of multiple DNA repair pathways: PARP inhibition blocks base excision repair, while this compound impairs homologous recombination and non-homologous end joining through disrupted ubiquitin signaling. This synthetic lethal interaction is especially effective in tumors with underlying DNA repair deficiencies. In SCLC PDX models, the combination of this compound and olaparib demonstrated significant tumor growth inhibition, including in models that were resistant to either agent alone [4].
The combination with BCL-2 family inhibitors represents another promising strategy, particularly in solid tumors like ACC. This compound induces ER stress and upregulates pro-apoptotic proteins like NOXA, while BCL-2 inhibitors directly activate the mitochondrial apoptosis pathway by displacing pro-apoptotic factors from their anti-apoptotic counterparts. This simultaneous targeting of complementary apoptosis pathways creates a strong synergistic effect, as demonstrated in ACC patient-derived organoids and xenograft models [5]. The combination of this compound with venetoclax was particularly effective, resulting in near-complete tumor regression in some models.
Several biomarkers have emerged that can guide the selection of appropriate combination therapies:
MYC Expression: In diffuse large B-cell lymphoma (DLBCL), MYC overexpression sensitizes tumor cells to this compound-induced apoptosis. Engineered expression of MYC enhanced this compound sensitivity, while MYC knockdown conferred protection [2]. This suggests that MYC-driven tumors may be particularly vulnerable to UBA1 inhibition, either as single agents or in combination with other therapies.
SLFN11 Status: In leukemia models, SLFN11 expression regulates sensitivity to this compound, with SLFN11-knockout cells showing enhanced protein ubiquitylation inhibition compared to wild-type cells [6]. Interestingly, unlike some DNA-damaging agents, this compound does not require SLFN11 for its activity, making it potentially effective in SLFN11-deficient tumors [5].
ABCB1 Expression: The expression of the ABCB1 drug efflux pump significantly limits this compound efficacy, as it is a transported substrate of this transporter [6]. Combination with ABCB1 inhibitors or patient stratification based on ABCB1 expression levels may enhance therapeutic responses.
The following diagram illustrates a proposed decision framework for selecting this compound combinations based on tumor characteristics:
Figure 2: Biomarker-Guided Selection Framework for this compound Combination Therapies. This decision pathway illustrates how tumor molecular characteristics can guide the rational selection of this compound combination partners to maximize therapeutic efficacy.
Despite the potent activity of this compound in preclinical models, several resistance mechanisms have been identified that may limit its clinical efficacy:
ABCB1-Mediated Efflux: this compound is a transported substrate of the ABCB1 (P-glycoprotein) drug efflux pump, leading to reduced intracellular accumulation and diminished cytotoxicity in ABCB1-overexpressing cells [6]. This represents a major resistance mechanism, particularly in tumors with inherent or acquired multidrug resistance phenotypes. The reduced accumulation was directly demonstrated using HPLC analysis, showing significantly lower intracellular this compound concentrations in ABCB1-overexpressing cells compared to their parental counterparts.
GRP78-Upregulation: In glioblastoma models, elevated expression of GRP78 (78-kDa glucose-regulated protein), a master regulator of the unfolded protein response, confers resistance to this compound [3]. GRP78 functions as a pro-survival factor during ER stress by binding to and inhibiting the activation of PERK, IRE1α, and ATF6. In resistant GBM cell lines (U87 and LN229), higher basal GRP78 expression was associated with reduced this compound sensitivity.
Compensatory UBA6 Activation: In VEXAS syndrome models, cells with UBA1 mutations develop dependency on the alternative E1 enzyme UBA6 [7]. When UBA1 is inhibited or mutated, UBA6 may partially compensate for its function, maintaining minimal ubiquitination activity that enables cell survival. This compensatory mechanism represents an adaptive resistance pathway that may emerge during prolonged this compound exposure.
Several combination approaches have demonstrated potential to overcome intrinsic and acquired resistance to this compound:
GRP78 Inhibition: In GBM models, the combination of this compound with the GRP78 inhibitor HA15 resulted in synergistic inhibition of cell viability and significant induction of apoptosis [3]. The combination index (CI) for this combination was consistently below 1, indicating true synergy. Mechanistically, HA15 enhanced this compound-induced activation of the PERK/ATF4 and IRE1α/XBP1 axes of the UPR, leading to overwhelming ER stress that surpassed the adaptive capacity of GBM cells.
ABCB1 Inhibition: Pharmacological inhibition or genetic knockout of ABCB1 completely restored this compound sensitivity in resistant cell lines [6]. Combination with non-toxic doses of ABCB1 inhibitors such as verapamil significantly increased intracellular this compound accumulation and cytotoxicity in ABCB1-overexpressing models, suggesting a viable clinical strategy to overcome this specific resistance mechanism.
Dual E1 Targeting: In VEXAS syndrome models, simultaneous targeting of UBA1 and UBA6 using specific inhibitors resulted in preferential suppression of mutant cell growth [7]. This approach takes advantage of the acquired dependency on UBA6 in UBA1-deficient cells, creating a synthetic lethal interaction that selectively targets the malignant population while sparing normal cells with functional UBA1.
Table 2: Strategies to Overcome Resistance to this compound
| Resistance Mechanism | Overcoming Strategy | Experimental Evidence | Potential Clinical Application |
|---|---|---|---|
| ABCB1-mediated efflux | Combination with ABCB1 inhibitors | Verapamil restored sensitivity in KB-C2 and SW620/Ad300 cells [6] | MDR-positive tumors; combination with approved ABCB1 inhibitors |
| GRP78 upregulation | Co-treatment with GRP78 inhibitor HA15 | Synergistic growth inhibition in resistant GBM cells [3] | Glioblastoma and other GRP78-high malignancies |
| UBA6 compensation | Dual UBA1/UBA6 inhibition | Phytic acid selectively impaired UBA1 mutant cells [7] | VEXAS syndrome and other UBA1-deficient contexts |
| Reduced drug accumulation | Nanoparticle formulations or dose optimization | HPLC confirmed reduced accumulation in ABCB1+ cells [6] | Alternative delivery strategies for ABCB1+ tumors |
Cell Viability and Synergy Assessment
Cell Culture and Reagents: Maintain cancer cell lines in their recommended media (e.g., RPMI-1640 or DMEM/F12) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ humidified incubator. Culture patient-derived primary cells on appropriate stromal layers when necessary [2]. Prepare this compound stock solutions in DMSO at 10 mM concentration, and aliquot combination drugs according to manufacturer specifications.
Cell Viability Assay: Seed cells in 96-well or 384-well plates at optimized densities (300-5,000 cells/well depending on growth rate) and allow to adhere for 24 hours. Treat with serial dilutions of this compound alone or in combination with other agents using a 10 × 10 matrix design for comprehensive synergy assessment [5]. Include DMSO vehicle controls and no-cell blanks. After 72 hours of exposure, measure cell viability using CellTiter-Glo luminescent assay according to manufacturer instructions. Normalize data to vehicle-treated controls.
Synergy Calculation: Analyze combination effects using the Chou-Talalay method implemented in software such as CompuSyn or CalcuSyn. Calculate combination index (CI) values where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism. Generate dose-effect curves and isobolograms to visualize interactive effects [3].
Apoptosis and Cell Cycle Analysis
Annexin V/Propidium Iodide Staining: Harvest approximately 1×10⁵ cells after 24-48 hours of drug treatment. Wash with cold PBS and resuspend in 100 μL Annexin V binding buffer. Add 0.5 μL Annexin V-FITC and 0.5 μL propidium iodide (or 7-aminoactinomycin D) and incubate for 15 minutes at room temperature in the dark. Add additional binding buffer and analyze by flow cytometry within 1 hour. Include single-stained controls for compensation [2].
Cell Cycle Analysis: Fix approximately 1×10⁶ cells in 70% ethanol at 4°C for at least 2 hours. Wash with PBS and treat with RNase A (100 μg/mL) for 30 minutes at 37°C. Stain with propidium iodide (50 μg/mL) for 30 minutes at room temperature in the dark. Analyze DNA content by flow cytometry, gating on singlet events to avoid doublet artifacts.
Western Blot Analysis for UPR and Apoptosis Markers
Protein Extraction: Lyse cells in RIPA buffer (20 mM Tris, 150 mM NaCl, 1% NP-40, 1 mM NaF, 1 mM sodium phosphate) supplemented with protease and phosphatase inhibitor cocktails. Determine protein concentration using BCA assay.
Immunoblotting: Separate 20-50 μg of protein by SDS-PAGE (8-15% gels depending on target molecular weight) and transfer to PVDF membranes. Block with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against UPR markers (GRP78, p-PERK, p-eIF2α, ATF4, CHOP, p-IRE1α, XBP1s), apoptosis regulators (cleaved PARP, cleaved caspase-3, Bax, Bcl-2), and loading controls (β-actin, GAPDH) overnight at 4°C [2] [3]. After washing, incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using enhanced chemiluminescence reagent and image with a digital capture system.
Quantitative PCR for ER Stress Genes
RNA Isolation and cDNA Synthesis: Extract total RNA using commercial kits with DNase I treatment to remove genomic DNA contamination. Measure RNA concentration and purity by spectrophotometry. Synthesize cDNA from 500 ng RNA using reverse transcriptase with oligo(dT) and random hexamer primers.
qPCR Analysis: Perform quantitative PCR using gene-specific probes for CHOP, GADD34, GRP78, and NOXA with 18S rRNA or GAPDH as endogenous controls. Use the following cycling conditions: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute. Analyze data using the comparative Ct (ΔΔCt) method to determine fold changes in gene expression relative to vehicle-treated controls [2].
Subcutaneous Xenograft Models
Tumor Implantation: Harvest logarithmically growing cancer cells (approximately 5×10⁶ cells/mouse) and resuspend in 100 μL of 1:1 PBS/Matrigel mixture. Inject subcutaneously into the flanks of 6-8 week old immunocompromised mice (e.g., NOD/SCID or NSG mice). Randomize mice into treatment groups when tumors reach 100-150 mm³ (typically 7-14 days post-implantation), with 6-8 mice per group.
Drug Administration and Monitoring: Administer this compound via intravenous injection at 10-25 mg/kg, 3-5 times per week based on tolerability. Deliver combination agents according to their established routes and schedules (e.g., olaparib orally at 50 mg/kg daily, venetoclax orally at 100 mg/kg daily) [4] [5]. Monitor tumor dimensions 2-3 times weekly using calipers, calculating volume as (length × width²)/2. Record body weights simultaneously to assess toxicity. At study endpoint, harvest tumors for molecular analysis (snap-freezing for protein/RNA or fixation for histology).
Orthotopic and Patient-Derived Xenograft Models
Intracranial GBM Model: Stereotactically implant 5×10⁴ luciferase-expressing GBM cells into the right striatum of anesthetized mice (coordinates: 2 mm anterior, 2 mm lateral, 3 mm depth from bregma). Verify implantation by bioluminescence imaging 3-5 days post-surgery. Begin treatment when established tumors are detected [3].
Patient-Derived Xenografts: Implant patient-derived tumor fragments subcutaneously into mouse flanks. Passage tumors in mice until stable growth is established. For therapeutic studies, implant tumor fragments from passage mice into experimental cohorts. Treatment should begin when tumors reach 100-150 mm³. This model maintains the original tumor histology and molecular characteristics, providing clinically relevant data [4].
The following diagram summarizes the key steps in evaluating this compound combinations in preclinical models:
Figure 3: Preclinical Workflow for Evaluating this compound Combination Therapies. This comprehensive experimental pathway outlines the key steps from initial in vitro screening through mechanistic studies and in vivo validation, culminating in data integration for clinical trial design.
This compound represents a promising first-in-class therapeutic agent that targets the initiating step of the ubiquitin-proteasome system. The rational combination of this compound with conventional chemotherapeutics, targeted agents, and radiation therapy has demonstrated significant synergistic potential across diverse preclinical cancer models. The consistent observation of enhanced efficacy when this compound is combined with DNA-damaging agents, BCL-2 inhibitors, and ER stress potentiators across multiple cancer types suggests that these combinations should be prioritized for clinical development.
Future research directions should focus on optimizing dosing schedules and sequences to maximize therapeutic synergy while minimizing overlapping toxicities. The identification of robust predictive biomarkers—such as MYC overexpression, ABCB1 expression, and SLFN11 status—will be crucial for patient stratification in clinical trials. Additionally, novel drug delivery approaches that circumvent ABCB1-mediated efflux may enhance tumor-specific drug accumulation and overcome a key resistance mechanism. As our understanding of ubiquitin biology continues to evolve, so too will the opportunities for rational combination therapies that leverage the unique mechanism of this compound to improve outcomes for cancer patients.
The table below summarizes the core parameters for the standard TAK-243 dosing schedule used in preclinical in vivo studies:
| Parameter | Specification |
|---|---|
| Recommended Dose | 23 - 26 mg/kg [1] |
| Route of Administration | Intravenous (IV) [1] |
| Dosing Schedule | Twice per week (e.g., Monday & Thursday) [1] |
| Treatment Duration | 3 weeks (or as defined by the study protocol) [1] |
| Dose-Limiting Toxicity | Decrease in body weight (mean maximal loss <12% at MTD) [1] |
This schedule has shown robust UAE target engagement and downstream pathway inhibition in tumor tissue, with effects lasting from a single dose [1].
This compound is a first-in-class, potent inhibitor of the ubiquitin-activating enzyme (UAE/UBA1) [2]. It binds to UAE, preventing the formation of the ubiquitin-E1 thioester complex, which is the first and committed step in the ubiquitination cascade. This inhibition leads to disrupted protein degradation, accumulation of misfolded proteins, induction of endoplasmic reticulum (ER) stress, and ultimately, apoptosis in cancer cells [3] [1].
The following diagram illustrates the experimental workflow for a typical in vivo efficacy study of this compound, from model establishment to analysis:
For successful replication of these studies, pay close attention to the following technical aspects:
I hope these detailed application notes assist in your preclinical research on this compound. Should you need to explore specific combination therapies or require further clarification on the methodologies, please feel free to ask.
| FAQ Question | Evidence-Based Answer & Key Findings | Relevant Experimental Models & Data |
|---|
| Does ABCB1 overexpression cause resistance to TAK-243? | Yes. ABCB1 (P-glycoprotein) effluxes this compound, reducing its intracellular concentration and cytotoxic activity [1] [2]. | Cell Models: KB-3-1 (parental) vs. KB-C2 (ABCB1-overexpressing); SW620 vs. SW620/Ad300 [1]. Key Data: this compound cytotoxicity significantly reduced in ABCB1+ cells; resistance reversed by ABCB1 inhibitors or gene knockout [1]. | | What is the molecular evidence that this compound is an ABCB1 substrate? | Multiple lines of evidence: • Stimulates ABCB1 ATPase activity [1]. • Reduced intracellular accumulation in ABCB1+ cells [1]. • Docking analysis shows high binding affinity for human ABCB1 transporter [1]. | Assays: Membrane ATPase assay; HPLC for drug accumulation; Computational docking [1]. | | How can I confirm ABCB1 is driving resistance in my model? | Two key approaches: • Pharmacological inhibition: Use ABCB1 inhibitors (e.g., verapamil, elacridar) to restore sensitivity [1] [3]. • Genetic knockout: Use CRISPR/Cas9 to knockout ABCB1 and demonstrate this compound resensitization [1]. | Example from literature: SW620/Ad300-ABCB1ko cells showed reversed resistance [1]. |
These core protocols are essential for confirming and overcoming ABCB1-mediated this compound resistance.
This assay evaluates the reduction in this compound's cell-killing ability in resistant cells and tests reversal strategies [1] [4].
This test determines if this compound directly interacts with and stimulates the ATP-hydrolyzing activity of ABCB1, a hallmark of many substrates [1].
This method directly quantifies how much this compound is retained inside cells, providing concrete proof of active efflux [1].
The following table summarizes approaches to combat this form of resistance, based on published evidence.
| Strategy | Mechanism of Action | Example Agents & Methods | Key Evidence |
|---|---|---|---|
| Pharmacological Inhibition | Directly blocks ABCB1 efflux pump, increasing intracellular this compound [1]. | Verapamil, Elacridar, Tepotinib, Sitravatinib [1] [3] [4]. | Reversed this compound resistance in KB-C2 and SW620/Ad300 cells; resensitized CRPC cells to taxanes [1] [3]. |
| Genetic Knockdown/Knockout | Reduces or eliminates ABCB1 expression, removing efflux mechanism [1] [5]. | siRNA, CRISPR/Cas9 gene editing [1] [5]. | ABCB1 knockout in SW620/Ad300 cells restored this compound sensitivity [1]. |
| Transcriptional Suppression | Downregulates ABCB1 gene expression [6]. | Overexpression of transcription factor BHLHE40 [6]. | BHLHE40 binds ABCB1 promoter to suppress transcription; reversed resistance in leukemia and breast cancer cells [6]. |
| Alternative Therapeutic Agents | Uses cytotoxic drugs not extruded by ABCB1 to kill resistant cells [3]. | DNA damaging agents (Camptothecin, Cytarabine) [3]. | Overcame taxane resistance in CRPC cells with high ABCB1 expression [3]. |
The diagram below outlines the logical process for diagnosing and addressing this compound resistance in an experimental setting.
What is the primary mechanism of resistance to TAK-243? The primary mechanism identified is the efflux of this compound by the ATP-binding cassette (ABC) transporter ABCG2, also known as Breast Cancer Resistance Protein (BCRP). This transporter pumps this compound out of cancer cells, reducing intracellular drug accumulation and conferring resistance [1] [2] [3].
Does this resistance affect the cytotoxicity of this compound? Yes. Cancer cells that overexpress ABCG2 show significantly reduced sensitivity to the cytotoxic effects of this compound. This resistance can be reversed by using specific ABCG2 inhibitors or by genetically knocking out the ABCG2 gene [3].
Is this compound a substrate for other drug efflux transporters like P-gp? Based on current clinical trial documents, this compound is specifically identified as a substrate for ABCG2 (BCRP). The documents do not list it as a substrate for P-glycoprotein (ABCB1), but you should verify this for your specific cell models [1] [2].
Are there any clinical implications for co-administering drugs with this compound? Yes. Due to the ABCG2-mediated transport, clinical trial protocols explicitly prohibit the concomitant use of this compound with strong inhibitors of ABCG2 (e.g., curcumin) or other substrates that might compete for transport, as this can alter this compound's pharmacokinetics [1] [2].
The table below summarizes quantitative data from key experiments demonstrating ABCG2-mediated resistance to this compound and related compounds.
| Experimental Model | Key Finding | Quantitative Outcome / Reversal Strategy | Citation |
|---|---|---|---|
| ABCG2-Overexpressing Cancer Cells | Resistance to UAE inhibitor MLN7243 (mechanistically similar to this compound) | Resistance reversed by Ko143 (ABCG2 inhibitor) or ABCG2 knockout [3] | [3] |
| ABCG2 ATPase Assay | MLN7243 stimulates ABCG2 ATPase activity | Significant increase in activity, indicating direct interaction as a substrate [3] | [3] |
| Drug Accumulation Assay (HPLC) | Reduced intracellular MLN7243 | Accumulation increased in the presence of ABCG2 inhibitor FTC [3] | [3] |
| Molecular Docking | MLN7243 binds ABCG2 drug-binding pocket | Optimal binding affinity predicted, supporting efflux mechanism [3] | [3] |
| Clinical Trial Protocol (this compound) | This compound is an ABCG2 substrate | Concomitant use of strong ABCG2 inhibitors is prohibited [1] [2] | [1] [2] |
Here are detailed methodologies for key experiments cited in the literature.
This protocol is used to determine if ABCG2 overexpression reduces the cytotoxic effect of this compound.
This assay measures the stimulation of ABCG2's ATPase activity by this compound, indicating a direct transporter-substrate interaction.
The following diagram illustrates the molecular mechanism by which ABCG2 confers resistance to this compound, based on recent structural insights [4] [5].
The mechanism involves several key steps [4] [3] [5]:
The flowchart below illustrates how Breast Cancer Resistance Protein (BCRP) affects TAK-243 efficacy and the strategy to overcome this resistance.
The table below summarizes core findings from key studies demonstrating that this compound is a substrate for BCRP and that its efficacy can be restored with chemical inhibition.
| Key Finding | Experimental Model | Relevant Result / Quantitative Data | Citation |
|---|---|---|---|
| This compound is a BCRP substrate | AML cell line CRISPR screen | BEND3 knockout upregulated BCRP, reducing intracellular this compound levels and causing resistance. [1] | |
| BCRP inhibition reverses resistance | ABCG2-overexpressing MDCKII cells | Co-administration of flavonols (e.g., 3,4'-dimethoxyflavone, IC₅₀ ~1.62 µM) reversed resistance to SN-38. [2] [3] | |
| ABCB1 also confers this compound resistance | ABCB1-overexpressing KB-C2, SW620/Ad300 cells | Cytotoxicity of this compound was significantly reduced; resistance was reversed by ABCB1 inhibitor verapamil or genetic knockout of ABCB1. [4] | |
| Correlation between BCRP expression and this compound sensitivity | Pan-cancer cell line panel | Sensitivity to this compound was inversely correlated with BCRP expression levels. [1] |
Here are the core methodologies used in the cited research to demonstrate and overcome BCRP-mediated this compound resistance.
This cell viability assay is used to test if a BCRP inhibitor can reverse resistance to a chemotherapeutic agent.
This assay directly measures whether this compound accumulates less in cells due to BCRP efflux, and if inhibition of BCRP restores intracellular levels.
Q1: My cancer cell line shows high BCRP expression. Is this compound likely to be ineffective? A1: Not necessarily, but efficacy may be limited. High BCRP expression is correlated with reduced this compound sensitivity. [1] However, you can overcome this by co-administering a BCRP inhibitor. Furthermore, this compound has shown activity in models resistant to other therapies, so its effect may still be measurable, though potentially suboptimal. [5]
Q2: Besides flavonols, what other compounds can inhibit BCRP for experimental use? A2: Several clinical and experimental inhibitors are available. Elacridar (GF120918) and Ko143 are potent, well-characterized research-grade inhibitors. [6] Some tyrosine kinase inhibitors, like imatinib and gefitinib, also inhibit BCRP. [6] [2] The choice of inhibitor may depend on your specific experimental goals and model.
Q3: Is the resistance to this compound mediated only by BCRP? A3: No. Research indicates that the multidrug resistance transporter ABCB1 (P-glycoprotein or P-gp) also actively effluxes this compound and can confer resistance. [4] It is important to check the expression profile of both BCRP and ABCB1 in your model system. The ATR inhibitor ceralasertib is another example of a drug whose efficacy is limited by both P-gp and BCRP. [7]
Q4: Are the flavonols identified as BCRP inhibitors ready for clinical use? A4: No, their application is currently at the preclinical research stage. While many flavonols show strong BCRP inhibition in vitro, their low oral bioavailability and rapid metabolism pose a significant challenge for systemic use in humans. [3] Their most immediate application may be in boosting the absorption of orally administered BCRP substrate drugs in the intestine.
FAQ 1: What is the relationship between the ABCB1 transporter and TAK-243 efficacy? Research has definitively shown that this compound is a transported substrate of the ABCB1 transporter (also known as P-gp or MDR1) [1] [2] [3]. When cancer cells overexpress ABCB1, the protein actively pumps this compound out of the cells. This efflux activity significantly reduces the intracellular concentration of the drug, thereby diminishing its cytotoxic effects and leading to resistance [1].
FAQ 2: Can reversing ABCB1-mediated transport restore this compound's potency? Yes, both pharmacological inhibition and genetic knockout of the ABCB1 gene have been demonstrated to resensitize resistant cancer cells to this compound [1]. This confirms that the resistance mechanism is directly dependent on the ABCB1 transporter's activity.
FAQ 3: Is this compound also a substrate for other drug efflux pumps like ABCG2? While your focus is on ABCB1, it is important for researchers to be aware that this compound has also been characterized as a substrate for the ABCG2 (BCRP) transporter [1]. This suggests that resistance could emerge through multiple efflux pathways.
The following table summarizes the core quantitative data from foundational studies on ABCB1 and this compound interaction.
| Experimental Assay | Key Finding | Interpretation & Significance |
|---|---|---|
| Cytotoxicity (MTT) Assay [1] | Higher IC50 values for this compound in ABCB1-overexpressing cells (e.g., KB-C2, SW620/Ad300) compared to their parental lines. Resistance was reversed by ABCB1 inhibitor verapamil or ABCB1 knockout. | Confirms that ABCB1 overexpression directly reduces this compound efficacy and that blocking ABCB1 can overcome this resistance. |
| ATPase Activity Assay [1] | This compound potently stimulated ABCB1 ATPase activity in a concentration-dependent manner. | Indicates that this compound directly interacts with ABCB1 and is recognized as a substrate, as transport requires energy from ATP hydrolysis. |
| Intracellular Accumulation (HPLC) [1] | Significantly reduced accumulation of this compound was observed in ABCB1-overexpressing cells. | Provides direct evidence that ABCB1 actively effluxes this compound, lowering its concentration inside resistant cells. |
| [3H]-Paclitaxel Accumulation [1] | Short-term (2h) incubation with this compound increased the accumulation of the known ABCB1 substrate [3H]-paclitaxel. | Suggests this compound can compete with other substrates for ABCB1 binding, potentially informing combination strategies. |
Here are the methodologies for key experiments that investigate the interaction between this compound and the ABCB1 transporter.
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound and evaluate the impact of ABCB1 [1].
This assay measures the stimulation of ABCB1's ATP-hydrolyzing activity by this compound, confirming a direct substrate-transporter interaction [1].
The following diagram illustrates the logical workflow for investigating ABCB1-mediated resistance to this compound, based on the cited methodologies.
This diagram summarizes the molecular mechanism by which ABCB1 overexpression leads to this compound resistance:
Inconsistent Reversal of Resistance with Pharmacological Inhibitors:
Unexpectedly Low Cytotoxicity in Parental Cell Lines:
Interpreting Conflicting Accumulation Assay Results:
What is the primary mechanism behind TAK-243 resistance? Research identifies the ATP-binding cassette sub-family B member 1 (ABCB1/P-glycoprotein) transporter as a key factor. ABCB1 overexpression in cancer cells actively pumps this compound out, reducing its intracellular concentration and cytotoxic activity [1].
How does verapamil reverse this compound resistance? Verapamil is a known ABCB1 inhibitor. It binds directly to specific sites on the ABCB1 transporter [2]. This binding competitively inhibits the pump's function, preventing it from extruding this compound. This leads to increased intracellular accumulation of this compound and restores its potency in resistant cells [1] [2].
Are there alternatives to verapamil for reversing resistance? Yes, structural analogs of verapamil have been developed. Some, like D595 and D792, show a higher reversing potency than verapamil itself, while others like devapamil and gallopamil are partially effective [3]. The reversing potency is separate from calcium channel blocking activity, and some derivatives are designed to have minimal cardiovascular effects [3] [4].
Does this compound resistance only involve ABCB1? No. Another study indicates that GRP78, a key regulator of endoplasmic reticulum (ER) stress, is involved in intrinsic resistance to this compound in Glioblastoma Multiforme (GBM) cells. Inhibiting GRP78 with HA15 synergistically enhanced this compound's ability to induce ER stress and apoptosis, overcoming resistance through a different, ABCB1-independent mechanism [5].
The following table summarizes key experimental findings on the interaction between this compound, ABCB1, and verapamil.
| Experimental Assay | Key Finding | Implication for Resistance/Reversal |
|---|---|---|
| Cytotoxicity (MTT) Assay [1] | This compound is less effective in ABCB1-overexpressing cells. Resistance is reversed by pharmacological inhibition (e.g., with verapamil) or genetic knockout of ABCB1. | Confirms ABCB1-mediated this compound resistance and verapamil's role as a reversal agent. |
| Membrane ATPase Assay [1] | This compound potently stimulates ABCB1 ATPase activity. | Indicates that this compound is a direct substrate for ABCB1, as substrate binding triggers ATP hydrolysis. |
| HPLC Analysis [1] | This compound accumulation is significantly reduced in ABCB1-overexpressing cells. | Directly shows that ABCB1 efflux reduces intracellular this compound. |
| Computational Docking [1] | This compound shows a high binding affinity for the human ABCB1 transporter. | Predicts a direct physical interaction between this compound and the transporter. |
| Photoaffinity Labeling [2] | Verapamil directly binds to P-glycoprotein (ABCB1) on specific sites. | Elucidates the direct mechanism by which verapamil acts on the transporter. |
Here are the methodologies for key experiments cited in the FAQs and data tables.
This assay determines this compound's cytotoxicity and the efficacy of verapamil in reversing resistance.
This protocol quantifies how ABCB1 and verapamil affect this compound levels inside cells.
This assay measures the effect of this compound on the ATPase activity of ABCB1, indicating a direct interaction.
The diagrams below illustrate the core mechanisms and experimental logic based on the search results.
This diagram shows how this compound resistance develops and how verapamil counteracts it at the cellular level.
Diagram Title: Mechanism of ABCB1-Mediated this compound Resistance and Reversal
This flowchart outlines the key steps for experimentally validating if this compound is an ABCB1 substrate and if verapamil can reverse the resulting resistance.
Diagram Title: Workflow to Validate this compound as an ABCB1 Substrate
The following table consolidates the key mechanisms of acquired resistance to TAK-243 identified in preclinical studies.
| Mechanism of Resistance | Specific Alteration | Experimental Evidence & Impact | Relevant Cancer Models |
|---|---|---|---|
| UBA1 Mutation (Adenylation Domain) | Missense mutation Y583C in human UBA1 (corresponds to Y551 in yeast) [1] [2]. | Disrupts hydrophobic core and hydrogen bonding; reduces this compound binding confirmed by Cellular Thermal Shift Assay (CETSA); confers ~33-fold increase in IC50 [1] [2]. | Acute Myeloid Leukemia (AML) cell lines (e.g., OCI-AML2) [1] [2]. |
| UBA1 Mutation (Adenylation Domain) | Missense mutation A580S in human UBA1 [1] [3]. | Similar to a mutation conferring resistance to pevonedistat (NAE inhibitor); knocks out the UBA1b protein isoform and impairs polyubiquitination [1] [3] [4]. | Engineered mouse myeloid cell line (32D) [4]. |
| Drug Efflux by ABC Transporters | Overexpression of ABCB1 (P-glycoprotein) transporter [5]. | Effluxes this compound, reducing intracellular concentration; stimulates ABCB1 ATPase activity; knockout of ABCB1 reverses resistance [5]. | Various drug-resistant cancer sublines (e.g., KB-C2, SW620/Ad300) [5]. |
Here are detailed methodologies for key experiments used to identify and validate this compound resistance mechanisms.
This protocol is adapted from studies on AML cell lines [1] [2].
This method identifies acquired mutations in the UBA1 gene [1] [2].
The Cellular Thermal Shift Assay (CETSA) can confirm that a mutation reduces drug binding to the UBA1 target [1] [3] [2].
The relationship between UBA1 mutations, drug binding, and the resulting cellular resistance can be visualized in the following pathway:
Q1: Are this compound-resistant cells cross-resistant to other therapies? Available evidence suggests that resistance can be specific. One study showed that AML cells with the UBA1 Y583C mutation remained equally sensitive to other drugs like bortezomib, daunorubicin, mitoxantrone, and the NAE inhibitor pevonedistat [2]. This indicates that overcoming this compound resistance may not preclude the use of these other agents.
Q2: How can I determine if ABCB1 transporter is causing reduced this compound efficacy in my model? You can perform a combination experiment using a specific ABCB1 inhibitor (e.g., Tariquidar or Elacridar) [5]. If the cytotoxicity of this compound is significantly enhanced in the presence of the inhibitor, it strongly suggests that ABCB1 is actively effluxing the drug and limiting its potency in your system.
Q3: What is the clinical relevance of these resistance mechanisms? While the data is currently from preclinical models, these findings are critical for informing future clinical trials. Understanding that UBA1 mutations and ABCB1 overexpression can cause resistance will help in monitoring patient responses and designing rational combination therapies to overcome or prevent resistance [1] [5].
| Cancer Type / Model | Monotherapy EC₅₀ / IC₅₀ | Key Combination Synergies | Notes & Resistance Factors |
|---|
| Small Cell Lung Cancer (SCLC) Cell Lines (n=26) [1] | Median: 15.8 nM Range: 10.2 - 367.3 nM | • Cisplatin/Etoposide • Olaparib (PARP inhibitor) • Radiotherapy | Sensitivity associates with cell cycle & DNA damage repair gene sets. | | Adrenocortical Carcinoma (ACC) Cell Lines [2] | Potent activity in ACC cell lines (specific values in primary screen data) | • Mitotane, Etoposide, Cisplatin (additive/synergistic) • BCL2 inhibitors (Navitoclax, Venetoclax) | Efficacy not dependent on SLFN11. ABCB1/MDR1 efflux can reduce intracellular concentration [3]. | | Glioblastoma (GBM) Cell Lines [4] | Varies greatly; U87 and LN229 are relatively resistant | • HA15 (GRP78 inhibitor) - Synergistic | Sensitivity can be greatly enhanced by targeting ER stress. |
Q: Why is there variable sensitivity to this compound across my cell models?
Q: What is a standard protocol for a cell viability assay with this compound?
Q: Can this compound be combined with other therapies?
1. Protocol for Testing Combination Synergy [2] This method helps determine if this compound works better with another drug.
2. Protocol to Overcome ABCB1-Mediated Resistance [3] If your cell line expresses high levels of ABCB1, consider this approach.
The following diagram illustrates the core mechanism of this compound and how combination strategies can enhance cell death.
Q: Is this compound a substrate for drug efflux transporters? A: Yes, strong in vitro evidence identifies this compound as a substrate for two major ATP-Binding Cassette (ABC) efflux transporters:
Q: What is the functional consequence of this efflux? A: The primary consequence is multidrug resistance (MDR). Cancer cells that overexpress these transporters, particularly ABCB1, are significantly less sensitive to this compound, potentially limiting its anticancer efficacy in a clinical setting [1] [3].
Q: How can this transporter-mediated resistance be overcome in experiments? A: Preclinical studies suggest two main strategies:
The table below summarizes key quantitative data from critical experiments.
| Experimental Assay | Key Finding | Interpretation & Implication |
|---|---|---|
| Cytotoxicity (MTT) Assay [1] | This compound is less effective in ABCB1-overexpressing cells (e.g., KB-C2, SW620/Ad300) than in their parental counterparts. | Confirms functional resistance. The presence of ABCB1 transporter protects cancer cells from this compound. |
| Membrane ATPase Assay [1] | This compound potently stimulates ABCB1 ATPase activity. | Indicates direct interaction. This compound binds to ABCB1 and stimulates its ATP-hydrolyzing activity, a hallmark of substrates. |
| Intracellular Accumulation (HPLC) [1] | This compound accumulation is significantly reduced in ABCB1-overexpressing cells; this reduction is reversed by verapamil (ABCB1 inhibitor). | Provides direct physical evidence of efflux. ABCB1 actively pumps this compound out of cells, reducing its intracellular concentration. |
| Computational Docking [1] | Analysis indicates a high binding affinity between this compound and the human ABCB1 transporter. | Predicts a favorable binding interaction, structurally supporting the hypothesis that this compound is an ABCB1 substrate. |
For researchers seeking to validate or investigate these interactions, here are summaries of the core methodologies used in the literature.
1. Protocol: Assessing Cytotoxicity and Resistance Reversal (MTT Assay) This protocol is used to determine if this compound is less effective in transporter-overexpressing cells and if inhibition of the transporter can reverse resistance [1].
2. Protocol: Confirming Substrate Interaction (ATPase Assay) This assay measures the stimulation of the transporter's ATPase activity, which is a key indicator of substrate binding [1].
The following diagrams illustrate the mechanism of resistance and the key experimental workflow.
Mechanism of ABCB1-Mediated Resistance to this compound
Workflow for Identifying Transporter-Mediated Resistance
To mitigate the issue of efflux, consider these approaches informed by recent studies:
The table below summarizes the fundamental relationship between SLFN11 status and response to TAK-243.
| SLFN11 Status | Response to this compound | Underlying Mechanism |
|---|---|---|
| Low / Inactivated (e.g., SLFN11-KO) | Sensitive [1] | Increased baseline proteotoxic stress (protein ubiquitylation, ER stress). This compound exacerbates this stress, leading to cell death [1]. |
| High / Wild-type | Resistant [1] | SLFN11 acts as a regulator of protein quality control, attenuating ER stress and the Unfolded Protein Response (UPR), thus protecting cells [1]. |
The following table consolidates quantitative findings and model systems from pivotal research.
| Study Model | Experimental Finding | Citation |
|---|---|---|
| Isogenic leukemia cell lines (SLFN11-KO vs WT) | Preferential cytotoxicity of this compound in SLFN11-KO cells. | [1] |
| 26 SCLC cell lines | This compound monotherapy showed high potency (median EC50 of 15.8 nmol/L). Sensitivity associated with DNA damage repair pathways. | [2] |
| Acute Myeloid Leukemia (AML) models | This compound induced cell death in AML cell lines and primary samples, with less effect on normal hematopoietic cells. | [3] |
For researchers looking to validate these findings, here are outlines of core methodologies used in the literature.
This is a fundamental experiment to determine this compound's effectiveness.
This protocol helps investigate the mechanism by which this compound affects SLFN11-deficient cells.
This method is key to understanding the mechanistic basis for the synthetic lethality.
The following diagram illustrates the mechanism behind SLFN11's role in this compound sensitivity.
The table below summarizes key synergistic drug combinations with TAK-243 from recent preclinical studies.
| Combination Agent | Cancer Model(s) Tested | Observed Effect | Key Mechanistic Insights | Citation |
|---|---|---|---|---|
| BCL2 Inhibitors (Venetoclax, Navitoclax) | Adrenocortical Carcinoma (ACC) | Highly synergistic; confirmed in cell lines, patient-derived organoids, and mouse xenografts. | Induction of apoptosis. | [1] [2] |
| Genotoxic Chemotherapies (Cisplatin, Etoposide, Doxorubicin, Melphalan) | ACC; Small Cell Lung Cancer (SCLC); Multiple Myeloma | Synergistic or additive. | This compound impairs DNA damage repair; combined induction of proteotoxic stress. | [1] [3] [4] |
| PARP Inhibitor (Olaparib) | Small Cell Lung Cancer (SCLC) | Synergistic in vitro and in PDX models (including a model resistant to both single agents). | This compound induces DNA double-strand breaks and impairs DNA repair pathways. | [3] |
| Radiotherapy | Small Cell Lung Cancer (SCLC) | Radiosensitization observed in a PDX model. | Likely related to inhibition of DNA damage repair. | [3] |
| mTOR Inhibitors | Adrenocortical Carcinoma (ACC) | Synergy reported. | Specific mechanisms not detailed in the abstract. | [1] |
| HDAC Inhibitor (Panobinostat) | Multiple Myeloma | Strong synergy. | Enhanced cell death. | [4] |
| GRP78 Inhibitor (HA15) | Glioblastoma Multiforme (GBM) | Synergistic in resistant cell lines and mouse models. | Dual inhibition synergistically hyperactivates the PERK/ATF4 and IRE1α/XBP1 arms of the UPR, triggering apoptosis. | [5] |
Here are detailed methodologies from the literature for key experiment types.
This is the primary method for initial in vitro screening of combination effects.
These protocols validate findings in a more complex, living system.
Understanding the mechanistic basis for synergy is crucial for experimental design. The following diagram illustrates the key signaling pathways affected by this compound and its combinations.
This diagram shows that this compound's primary action is inhibiting UBA1, which disrupts protein homeostasis and DNA repair. These disruptions create dependencies and vulnerabilities that synergistic agents exploit.
Issue: Lack of Synergy or Reduced this compound Efficacy
Issue: High Variability in Synergy Across Cell Lines
Research indicates that TAK-243's anti-tumor efficacy can be significantly enhanced by co-targeting specific stress response pathways. The table below summarizes validated combination strategies.
| Combination Agent | Target / Mechanism | Cancer Model(s) Tested | Observed Effect & Key Readouts |
|---|---|---|---|
| HA15 [1] | GRP78 inhibitor; disrupts ER stress regulation | Glioblastoma (U87, LN229) | Synergistic cell death. Enhanced PERK/eIF2α/ATF4 & IRE1α/XBP1 signaling, increased G2/M arrest, Caspase-3/7 activation [1]. |
| Venetoclax/Navitoclax [2] | BCL-2 inhibitor; promotes apoptosis | Adrenocortical Carcinoma (ACC), Patient-Derived Organoids | Highly synergistic in vitro and in vivo. Significant tumor growth suppression in xenografts [2]. |
| Standard Chemotherapies [2] | Etoposide, Cisplatin, Mitotane (various mechanisms) | Adrenocortical Carcinoma (ACC) | Synergistic or additive effects in matrix combination screening [2]. |
| Genetic Background: SLFN11 Inactivation [3] | Loss of a regulator of protein quality control | Leukemia, Lung Cancer cell lines | Preferential cytotoxicity. Enhanced basal ER stress/UPR in SLFN11-KO cells sensitizes them to this compound [3]. |
| Genetic Background: VEXAS Syndrome Model (Uba1M41L) [4] | Hypomorphic UBA1 mutation reducing catalytic activity | Myeloid cell line (32D) | Increased sensitivity. This compound causes preferential apoptosis in Uba1M41L knock-in cells [4]. |
To ensure the reproducibility of your experiments with this compound and its combinations, here are detailed methodologies for core assays drawn from the cited literature.
This is a foundational assay to determine the cytotoxic effect of this compound alone and in combination.
This protocol assesses the mechanism of cell death and cell cycle perturbations.
This protocol measures the impact of this compound on DNA synthesis, a key phenotypic effect.
The following diagrams illustrate the core mechanisms of this compound and how combination strategies enhance its effect.
This diagram shows how this compound initiates proteotoxic stress by inhibiting the ubiquitin-proteasome system (UPS).
This diagram details the synergistic strategy of combining this compound with a GRP78 inhibitor to force an lethal overactivation of the UPR.
What could cause a lack of synergistic effect in my viability assay?
How can I confirm that this compound is successfully inducing on-target effects in my cells?
My primary cells are resistant to this compound treatment. What enhancement strategies are most relevant?
TAK-243 inhibits the ubiquitin-activating enzyme UBA1, which is the primary E1 enzyme initiating the ubiquitination cascade [1] [2]. This inhibition has a cascade effect leading to DNA damage, which you can visualize in the pathway below.
The DNA damage resulting from this compound treatment can be detected and quantified using specific molecular markers. The table below summarizes the primary markers and established detection protocols.
| Marker | Detection Method | Experimental Protocol & Key Findings |
|---|---|---|
| γH2AX (Phosphorylated histone H2AX) | Immunofluorescence, Western Blot | Protocol: Treat cells with this compound (e.g., 100-500 nM for 24-48 hrs) [3]. Fix, permeabilize, and stain with anti-γH2AX antibody. Finding: Foci formation indicates DNA double-strand breaks [1]. |
| p53-Binding Protein 1 (53BP1) | Immunofluorescence | Protocol: Co-stain with γH2AX. Finding: 53BP1 recruits to DNA break sites; co-localization with γH2AX confirms damage [1]. |
| Cleaved PARP | Western Blot | Protocol: Detect using specific antibodies (e.g., Cell Signaling #9541S). Finding: Marker of apoptosis execution; indicates irreversible cell death from unrepairable damage [1] [3]. |
| CHOP (GADD153) | Western Blot, qPCR | Protocol: Monitor protein levels via Western Blot or mRNA via qPCR. Finding: Key transcription factor in ER stress-apoptosis pathway; upregulation signals severe, unresolved stress [3]. |
The fundamental difference lies in their target location within the Ubiquitin-Proteasome Pathway (UPP). TAK-243 acts upstream by inhibiting the E1 enzyme, while proteasome inhibitors act downstream.
Diagram Title: this compound vs. PIs Mechanism of Action
This compound Mechanism: By inhibiting UBA1, this compound prevents the initial, ATP-dependent activation of ubiquitin. This global shutdown of ubiquitination has a profound impact on protein homeostasis, leading to the stabilization of short-lived proteins (e.g., p53, MCL-1, c-MYC) and the induction of endoplasmic reticulum (ER) stress and the Unfolded Protein Response (UPR), ultimately triggering apoptosis [1].
Proteasome Inhibitor Mechanism: Bortezomib and carfilzomib directly bind to the proteasome's catalytic sites, blocking the degradation of already ubiquitinated proteins. This causes a buildup of polyubiquitinated proteins and proteotoxic stress, also leading to ER stress and apoptosis [2] [3]. A key difference is that bortezomib is a reversible inhibitor, while carfilzomib binds irreversibly [3].
Preclinical studies provide direct comparisons and highlight this compound's potential in resistant cancers.
Overcoming Proteasome Inhibitor Resistance: A core finding is that This compound overcame resistance to both bortezomib and carfilzomib in multiple myeloma cell line models [1]. This suggests that targeting the UPP upstream of the proteasome can bypass common resistance mechanisms, such as proteasome subunit mutations [3].
Differential Sensitivity in Solid Tumors: In cutaneous Squamous Cell Carcinoma (cSCC) models, researchers observed that bortezomib-resistant cSCC cells can be sensitive to this compound-induced cell death [4]. This indicates a lack of complete cross-resistance and supports this compound as a potential therapeutic option after proteasome inhibitor failure.
Understanding resistance is critical for clinical development and designing combination therapies.
This compound and Drug Efflux Pumps: A significant resistance mechanism for this compound is the ABCB1 (P-glycoprotein) drug efflux pump [5]. In vitro studies show that ABCB1-overexpressing cancer cells can export this compound, reducing its intracellular concentration and cytotoxic activity. This suggests that co-administration with ABCB1 inhibitors could potentially enhance this compound efficacy in resistant tumors [5].
Proteasome Inhibitor Resistance: Clinical and preclinical data show that resistance to bortezomib and carfilzomib can arise from mutations in the proteasome β5 subunit (PSMB5) and overexpression of proteasome subunits, which reduce drug binding or increase proteasome capacity [2] [3].
The following table summarizes the methodologies used in key studies comparing these agents.
| Study Focus | Cell Viability/Cytotoxicity | Apoptosis Assay | Mechanism & Target Engagement | Key Models Used |
|---|---|---|---|---|
| Comparison in cSCC [4] | MTT assay after 72-hour drug treatment. | Not specified in excerpt. | Immunoblotting to assess ubiquitination attenuation. | Cutaneous SCC cell lines, normal human keratinocytes. |
| Overcoming Resistance in Myeloma [1] | WST-1 tetrazolium assay after 24-hour this compound treatment. | Annexin V/Pacific Blue & TO-PRO-3 staining measured by flow cytometry. | Western blot for ubiquitin-protein conjugates, UPR markers (ATF6, IRE-1, PERK). | Myeloma cell lines (MM1.S, U266), including bortezomib/carfilzomib-resistant and p53-deleted isogenic lines. |
| ABCB1-mediated Resistance [5] | MTT assay after 72-hour treatment. | Not the primary focus. | HPLC to measure intracellular this compound accumulation; Membrane ATPase assay. | ABCB1-overexpressing KB-C2 and SW620/Ad300 cell lines. |
For researchers in drug development, the data suggests:
| Feature | Pevonedistat | TAK-243 |
|---|---|---|
| Drug Class | First-in-class NEDD8-activating enzyme (NAE) inhibitor [1] | First-in-class Ubiquitin-activating enzyme (UAE/E1) inhibitor [2] [3] |
| Primary Target | NEDD8-Activating Enzyme (NAE) [1] | Ubiquitin-Activating Enzyme (UBA1) [2] [3] |
| Key Mechanism of Action | Blocks neddylation of Cullin-RING ligases (CRLs), leading to the accumulation of specific CRL substrates [1] | Blocks all ubiquitin conjugation, disrupting global protein ubiquitination and inducing proteotoxic stress [2] [3] |
| Therapeutic Focus | Acute Myeloid Leukemia (AML), Myelodysplastic Syndrome (MDS) [1] | Adrenocortical Carcinoma (ACC), Diffuse Large B-Cell Lymphoma (DLBCL), other preclinical models [2] [3] |
| Clinical Trial Phase | Phase 1b/2 (with some Phase 3 trials conducted) [1] | Phase 1 (as indicated by current preclinical research) [2] |
| Key Efficacy Data | In older AML patients: 50% Overall Response Rate (ORR) in combination with azacitidine [1] | Preclinical activity in ACC cell lines, patient-derived organoids, and xenograft models [2] |
| Synergistic Combinations | Azacitidine [1], Ibrutinib [4], TNF-α (preclinical) [5] | Venetoclax, Navitoclax, Mitotane, Cisplatin, Etoposide (preclinical) [2] |
| Safety Profile (Common AEs) | Constipation, nausea, fatigue, anemia, transient AST/ALT elevation [1] | Preclinical data suggests induction of ER stress and apoptosis; clinical safety profile being established [2] [3] |
The core difference lies in their targets: Pevonedistat inhibits a specific branch of the ubiquitin pathway (neddylation), while this compound aims to inhibit the starting point of the entire pathway (ubiquitination).
Pevonedistat's inhibition of NAE prevents the activation of CRLs, a specific family of E3 ubiquitin ligases. This causes the accumulation of proteins that CRLs normally degrade, such as:
By inhibiting the primary E1 enzyme UBA1, this compound has a broader mechanism, preventing the initiation of ubiquitination for all downstream E2 and E3 enzymes. This leads to:
The following diagram illustrates the distinct points of action for each drug within the protein modification pathway:
The data in the table is derived from specific experimental models:
Experimental data demonstrates that the ubiquitin-activating enzyme (UBA1) inhibitor this compound is actively transported by ABCB1 (P-glycoprotein), which reduces its cytotoxic effect in cancer cells that overexpress this transporter [1] [2].
The table below summarizes the key experimental findings:
| Experimental Method | Key Finding on this compound | Implication |
|---|---|---|
| Cytotoxicity (MTT) Assay | Less effective in ABCB1-overexpressing cells (e.g., KB-C2, SW620/Ad300) than in their parental lines [1] [2]. | Reduced anticancer efficacy in ABCB1-rich environments. |
| ATPase Activity Assay | Potently stimulated ABCB1 ATPase activity [1] [2]. | Indicates direct interaction and confirms substrate status. |
| Intracellular Accumulation (HPLC) | Significantly reduced accumulation in ABCB1-overexpressing cells; accumulation restored with ABCB1 inhibitor verapamil [1]. | ABCB1 actively exports this compound from cells. |
| Computational Docking | Showed a high binding affinity between this compound and the human ABCB1 transporter [1] [2]. | Provides a structural basis for the interaction. |
| Reversal of Resistance | Pharmacological inhibition (e.g., with verapamil) or genetic knockout of ABCB1 restored this compound sensitivity [1]. | Confirms ABCB1 as a primary resistance mechanism. |
ABCB1-mediated resistance is a well-established mechanism for many chemotherapeutic drugs. The following diagram illustrates how ABCB1 causes resistance to this compound and other chemotherapeutics.
The table below lists several classes of chemotherapeutic agents known to be substrates of ABCB1, placing this compound among them [1] [3] [4].
| Drug Class | Example Compounds | Primary Mechanism of Action |
|---|---|---|
| Ubiquitin Pathway Inhibitor | This compound | Inhibits ubiquitin-activating enzyme (UBA1), disrupting protein degradation and cellular homeostasis [1] [2]. |
| Anthracyclines | Doxorubicin, Daunorubicin | Intercalate into DNA, inhibit topoisomerase II, and generate reactive oxygen species [4]. |
| Taxanes | Paclitaxel | Stabilize microtubules, disrupting mitosis and leading to cell death [1] [3]. |
| Vinca Alkaloids | Vincristine, Vinblastine | Inhibit microtubule formation, thereby disrupting mitosis [3]. |
| Tyrosine Kinase Inhibitors (TKIs) | Dasatinib, Imatinib | Target and inhibit specific tyrosine kinase enzymes involved in cancer cell signaling [1]. |
For researchers looking to validate or build upon these findings, here is a summary of the key methodologies used in the cited studies.
The identification of this compound as an ABCB1 substrate has critical implications for its clinical development:
| Cancer Type | Model(s) Used | Key Findings on Sensitivity | EC50 / IC50 Range | Associated Factors & Notes |
|---|---|---|---|---|
| Triple-Negative Breast Cancer (TNBC) | 14 TNBC cell lines; 5 Patient-Derived Xenografts (PDXs) [1] | Broad sensitivity; tumor inhibition/regression in vivo [1] | Order of magnitude greater sensitivity vs. normal cells [1] | High c-MYC expression strongly correlates with sensitivity [1] |
| Small Cell Lung Cancer (SCLC) | 26 SCLC cell lines; PDXs [2] [3] | High sensitivity in most models; synergy with chemo/radiotherapy [2] [3] | Median EC50: 15.8 nmol/L (Range: 10.2 - 367.3 nmol/L) [2] [3] | Sensitivity linked to cell cycle/DNA repair genes; resistance to neurodevelopment genes [2] [3] |
| Adrenocortical Carcinoma (ACC) | 3 ACC cell lines; PDXs; Patient-derived organoids [4] | Identified as one of the most potent compounds in drug screen [4] | Potent activity in nanomolar range (specific values in source) [4] | Synergy with BCL2 inhibitors (Venetoclax) and standard therapies (e.g., mitotane) [4] |
| Acute Myeloid Leukemia (AML) | AML cell lines; Genome-wide CRISPR screen [5] | Determinants of sensitivity and resistance identified [5] | Not explicitly stated | Resistance linked to BEND3 knockout, which upregulates efflux pump BCRP/ABCG2 [5] |
| Glioblastoma (GBM) | 5 GBM cell lines (U87, LN229 relatively resistant) [6] | Variable sensitivity; some intrinsic resistance [6] | Not explicitly stated | Resistance overcome by combining with GRP78 inhibitor HA15 [6] |
TAK-243 is a first-in-class, small-molecule inhibitor of the ubiquitin-activating enzyme UBA1. It inhibits protein ubiquitylation by forming a covalent adduct with the UBA1-ubiquitin complex, triggering proteotoxic stress, unresolved endoplasmic reticulum (ER) stress, and apoptosis [1] [3] [6].
The diagram below illustrates the signaling pathway through which this compound induces cell death.
Key experimental details from these studies include:
Research has identified several key factors that affect how cancer cells respond to this compound.
| Cancer Type / Model | Experimental Model Details | Key Findings on TAK-243 Efficacy | Reference |
|---|---|---|---|
| Adrenocortical Carcinoma (ACC) | ACC cell lines; Patient-derived organoids; Mouse xenografts | Potent activity in cell lines and organoids; Synergistic effects with BCL2 inhibitors; Tumor growth suppression in vivo. | [1] |
| Multiple Myeloma | Myeloma cell lines; Primary cells from patients; Mouse xenografts | Suppressed growth in most cell lines (IC~50~: 25-100 nM); Overcame resistance to standard therapies; Activity against primary cells and in vivo models. | [2] |
| Diffuse Large B-Cell Lymphoma (DLBCL) | DLBCL cell lines; Primary patient-derived cells; Mouse xenografts | Induced ER stress and apoptosis; Showed superior potency to bortezomib; Restricted tumor growth in vivo. | [3] |
| Pancreatic Cancer | Pancreatic cancer cell lines; Genetically engineered mouse models | Demonstrated anti-tumor activity at doses that did not show obvious normal tissue toxicity. | [4] |
| VEXAS Syndrome / Myeloid | Engineered human monocytic (THP1) cells with UBA1 mutation | Preferentially suppressed growth and induced apoptosis in mutant cells compared to wild-type cells. | [5] |
The robust data summarized above are derived from standard, rigorous preclinical methodologies:
This compound exerts its cytotoxic effects by fundamentally disrupting protein homeostasis. The following diagram illustrates the key signaling pathway involved.
TAK-243 (also known as MLN7243) is a first-in-class, small-molecule inhibitor that specifically targets the ubiquitin-activating enzyme UBA1 (also known as UAE). The table below summarizes its core mechanism and established specificity.
| Aspect | Description |
|---|---|
| Drug Name | This compound (MLN7243) |
| Primary Target | Ubiquitin-activating enzyme UBA1 (UAE) |
| Mechanism of Action | Irreversible, substrate-assisted inhibition; forms a covalent this compound-ubiquitin adduct that mimics the ubiquitin-adenylate intermediate, blocking the UBA1 active site [1] [2]. |
| Key Specificity Evidence | Preferentially binds UBA1 over related E1 enzymes (UBA2, UBA3, UBA6) in intact cells, as shown by Cellular Thermal Shift Assay (CETSA) [2]. |
| Downstream Effects | Depletes ubiquitin conjugates, induces endoplasmic reticulum (ER) stress, disrupts DNA damage repair, and causes DNA double-strand breaks [1] [2]. |
This mechanism is distinct from other E1-targeting drugs, such as the NEDD8-activating enzyme (NAE) inhibitor pevonedistat (MLN4924). While both are adenosine sulfamate analogues, they form mimetics of different protein intermediates (Ub-AMP vs. NEDD8-AMP) and inhibit different enzymes, leading to distinct biological consequences [1].
The specificity of this compound for UBA1 has been rigorously tested through multiple experimental approaches. Key methodologies and findings from foundational studies are summarized below.
| Experimental Method | Protocol Summary | Key Finding on Specificity |
|---|---|---|
| Cellular Thermal Shift Assay (CETSA) [2] | Measures target engagement in live cells. Intact AML cells treated with this compound, heated to denature unbound proteins, and solubility of UBA1 is assessed. | This compound binding stabilizes UBA1 against heat denaturation, confirming direct target engagement. This stabilization was preferential for UBA1 over UBA2, UBA3, and UBA6 [2]. |
| In Vitro Inhibition Assays [3] | Cell viability assays (e.g., CellTiter-Glo) across panels of cancer cell lines (SCLC, AML) treated with this compound for 3-6 days. | Nanomolar potency (median EC50 ~15.8 nM in SCLC). Preferential cytotoxicity in cancer cells over normal hematopoietic progenitors, suggesting a therapeutic window [3] [2]. |
| Resistance Mutation Analysis [4] [2] | This compound-resistant cells generated; UBA1 gene sequenced. Mutations (e.g., A580S, Y583C) mapped to the adenylation domain. | Specific point mutations in UBA1 (A580S) confer resistance to this compound, providing genetic evidence that UBA1 is its primary functional target [4] [2]. |
The specific inhibition of UBA1 by this compound has significant downstream consequences, which are leveraged in various therapeutic contexts.
Sensitization to DNA-Damaging Agents: UBA1 inhibition impairs the DNA damage response, including histone H2A and H2B mono-ubiquitination and the recruitment of repair factors like 53BP1 to double-strand breaks [1] [2]. This leads to strong synergy between this compound and genotoxic therapies:
Targeting Specific Disease Mechanisms: In VEXAS syndrome, a disease driven by somatic UBA1 M41 mutations, cells producing the hypofunctional UBA1c isoform show increased sensitivity to this compound-induced apoptosis. This demonstrates the potential for on-target therapy in a genetically defined population [4].
Overcoming Intrinsic Resistance: In glioblastoma, intrinsic resistance to this compound can be overcome by co-targeting the ER stress response. The GRP78 inhibitor HA15 synergizes with this compound by further hyperactivating the PERK/ATF4 and IRE1α/XBP1 arms of the unfolded protein response, leading to enhanced apoptosis [6].
The following diagram synthesizes the core experimental workflow used to validate this compound's specificity and its subsequent impact on key cellular pathways.
This guide consolidates the robust experimental evidence that validates this compound as a specific UBA1 inhibitor. Researchers can leverage this information for:
The following diagram illustrates the distinct stages at which TAK-243 and other inhibitors act within the Ubiquitin-Proteasome System (UPS).
To help you interpret the data, here are summaries of key methodologies and findings from the literature.
The table below summarizes the synergistic interactions reported for this compound with other anti-cancer agents.
| Combination Partner | Cancer Model | Reported Effect | Proposed Mechanism |
|---|---|---|---|
| PARP Inhibitors (e.g., Olaparib) | Ovarian & Breast Cancer [3] | Strong Synergy (CI = 0.34 in OVCAR8 cells) [3] | UBA1 inhibition causes homologous recombination repair defects and hyper-PARylation, creating dependency on PARP function [3] |
| Chemotherapies (Doxorubicin, Melphalan) | Multiple Myeloma [1] | Synergy [1] | Broad disruption of protein homeostasis (including DNA repair proteins) enhances sensitivity to DNA-damaging agents [1] |
| BCL-2 Inhibitors (Venetoclax) | Adrenocortical Carcinoma (ACC) [2] | Highly Synergistic [2] | Not fully elucidated, but demonstrated in preclinical models including patient-derived organoids [2] |
| HDAC Inhibitors (Panobinostat) | Multiple Myeloma [1] | Synergy [1] | Concurrent disruption of protein degradation and acetylation likely induces overwhelming proteotoxic stress [1] |
The unique mechanism of this compound offers distinct advantages and considerations for its use in research and therapy development.
The core relationship is that Breast Cancer Resistance Protein (BCRP, also known as ABCG2) effluxes this compound out of cells, reducing the drug's intracellular concentration and thus its effectiveness. This makes BCRP expression a key predictor of this compound sensitivity [1].
The table below summarizes the primary experimental evidence establishing this relationship:
| Key Finding | Experimental Evidence | Research Context |
|---|---|---|
| BCRP overexpression reduces intracellular this compound [1] | Genetic knockout of BEND3 led to BCRP upregulation and lower intracellular this compound; chemical inhibition of BCRP sensitized resistant cells. [1] | Genome-wide CRISPR/Cas9 screen in Acute Myeloid Leukemia (AML) cells. [1] |
| BCRP expression inversely correlates with this compound sensitivity [1] | A correlation was observed between high BCRP levels and reduced this compound sensitivity across cancer cell lines from different origins. [1] | Analysis following the initial CRISPR screen finding. [1] |
| This compound is a substrate for efflux transporters [2] | This compound was found to be effluxed by MDR1 (another ABC transporter), and its activity was independent of SLFN11 expression. [2] | Drug screen in Adrenocortical Carcinoma (ACC) cell lines. [2] |
The relationship between BCRP and this compound sensitivity is not direct but is part of a regulatory mechanism. The following diagram illustrates the pathway uncovered by a genome-wide CRISPR screen [1]:
The primary evidence comes from a 2021 study that used a genome-wide CRISPR/Cas9 knockout screen to identify genes that, when inactivated, cause resistance to this compound [1] [3].
| Experimental Goal | Protocol Summary | Key Outcome Measurement |
|---|---|---|
| Identify this compound resistance genes [1] [3] | Genome-wide CRISPR/Cas9 Screen: AML cells were transduced with a genome-wide CRISPR library and selected with this compound. Genomic DNA from surviving cells was sequenced to identify enriched guide RNAs. [1] [3] | Identification of sgRNAs targeting BEND3 as the most enriched in this compound-treated cells. [1] |
| Validate BCRP's functional role [1] | Chemical Inhibition: Resistant cells (with high BCRP) were co-treated with this compound and a BCRP inhibitor (e.g., Ko143). Genetic Knockdown: BCRP expression was reduced using shRNA in intrinsically resistant cells. [1] | Increased intracellular this compound concentration and restored drug sensitivity upon BCRP inhibition or knockdown. [1] | | Correlate expression with sensitivity [1] | Panel Screening: A diverse set of cancer cell lines was profiled for BCRP expression (e.g., by immunoblotting) and tested for this compound sensitivity (e.g., IC50 in viability assays). [1] | Inverse correlation between BCRP protein levels and this compound potency across different cell lines. [1] |
For your work in drug development, the key implications are:
The fundamental distinction between TAK-243 and conventional chemotherapy lies in their targets and mechanisms. The table below provides a high-level comparison.
| Feature | This compound (Investigational) | Conventional Chemotherapy (e.g., "7+3") |
|---|---|---|
| Primary Target | Ubiquitin-Activating Enzyme (UBA1) [1] [2] [3]. | DNA/RNA synthesis and cell division machinery [4] [5]. |
| Mechanism | Inhibits the initiation of protein ubiquitination, inducing proteotoxic stress and unfolded protein response (UPR), leading to apoptosis [2] [3]. | Directly damages DNA or disrupts cellular metabolism, causing lethal damage to rapidly dividing cells [4]. |
| Target Specificity | Novel, pathway-specific. Aims to disrupt a universal cellular process crucial for cancer cell survival [1] [3]. | Broad, cytotoxic. Affects all rapidly dividing cells, both healthy and cancerous [4]. |
| Therapeutic Rationale | Targeting a dependency on protein homeostasis; overcomes drug resistance in preclinical models [2] [3]. | Exploits the high proliferation rate of cancer cells to induce cell death [4]. |
This compound is a first-in-class, small molecule inhibitor of the ubiquitin-activating enzyme (UAE or UBA1) [2] [3]. Its unique mechanism disrupts the entire ubiquitin-proteasome system.
The "7+3" regimen (cytarabine + an anthracycline) has been the intensive induction therapy backbone for fit AML patients for decades [4].
The following diagram illustrates the core mechanism of this compound and how it contrasts with the action of conventional chemotherapy.
For researchers aiming to validate or build upon these findings, here are summaries of key methodologies from the literature.
1. Cell Viability and IC₅₀ Determination (Typical In Vitro Assay) [2]
2. Genome-Wide CRISPR/Cas9 Screening for Resistance Mechanisms [6]
3. Synergy Studies (e.g., with Venetoclax) [2]
The preclinical profile of this compound suggests it could address key limitations of current AML therapies. Its novel mechanism targets a universal cellular process, potentially acting against diverse AML subtypes and overcoming common resistance pathways [1] [3]. The strong synergy with venetoclax is particularly compelling, as venetoclax-based regimens are now a standard of care [2].
However, it is critical to note that This compound is currently in Phase 1 clinical trials for relapsed/refractory AML and MDS [1] [7]. These early trials focus on determining safety, tolerability, optimal dosing, and preliminary efficacy in humans. Therefore, while the preclinical data is promising, its ultimate clinical efficacy and safety profile compared to chemotherapy are not yet established.
This compound (also known as MLN7243) is a first-in-class, small-molecule inhibitor of the Ubiquitin-Activating Enzyme (UAE, also known as UBA1) [1] [2]. It disrupts the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation in cells [3].
The diagram below illustrates the mechanism of this compound and the UPS pathway it inhibits.
By forming a adduct with ubiquitin and binding to the UAE enzyme's AMP site, this compound blocks the initial step of the ubiquitination cascade [2]. This leads to the accumulation of ubiquitinated proteins, endoplasmic reticulum (ER) stress, impaired DNA damage repair, and ultimately, cancer cell death [1] [2].
The following table summarizes the available evidence for this compound's activity across different cancer models. Much of the robust efficacy data comes from preclinical studies.
| Cancer Model / Type | Reported Efficacy / Findings | Evidence Level & Key Details |
|---|
| Broad Preclinical Models (Various solid and hematologic) | • Inhibited tumor growth in mouse xenograft models [1] [2]. • Killed a wide range of tumor cells in vitro (IC₅₀: 0.006 - 1.31 μM) [2]. | Preclinical Demonstrated broad antitumor activity in models of solid and hematologic cancers [2]. | | Acute Myeloid Leukemia (AML) | • Identified genetic regulators of sensitivity and resistance via a genome-wide CRISPR/Cas9 screen [4]. | Preclinical Research Tool Study focused on understanding mechanisms of response in AML cell lines [4]. | | Advanced Solid Tumors & Lymphomas | • A Phase 1 trial (NCT02045095) studied this compound in adults with advanced solid tumors or lymphomas that were unresponsive to other treatments [1]. | Early Clinical (Phase 1) Primary goal: assess safety, tolerability, and determine the optimal dosing schedule (twice-weekly vs. once-weekly) [1]. |
For the research community, here are summaries of key methodologies used in this compound studies:
Phase I Clinical Trial Design: The referenced Phase I trial (NCT02045095) employs a 3+3 dose-escalation design to determine the Maximum Tolerated Dose (MTD) and recommended Phase II dose [1]. Participants are adults with refractory solid tumors or lymphomas. The study tests two dosing schedules: Arm A (this compound IV on days 1, 4, 8, 11 of a 21-day cycle) and Arm B (days 1, 8, 15 of a 28-day cycle). Key assessments include CT/MRI for tumor response (RECIST criteria), serial blood collection for pharmacokinetics/pharmacodynamics, and optional tumor biopsies [1].
Genome-Wide CRISPR/Cas9 Screening: A study in AML cells used a genome-wide CRISPR/Cas9 loss-of-function screen to identify genes that regulate sensitivity to this compound [4]. AML cells were transduced with a genome-wide sgRNA library, selected, and then treated with this compound or a control. Next-generation sequencing of surviving cells identified sgRNAs that were enriched or depleted, pinpointing genes whose knockout conferred resistance or sensitivity to this compound [4].
Based on the available information, here are key considerations for professionals in the field:
The table below summarizes the key findings from the identified research:
| Aspect | Description |
|---|---|
| Experimental Context | Study on Toxoplasma gondii (T. gondii), a parasitic protozoan; target was the parasite's E1 enzyme, TgUAE1 [1]. |
| Key Finding | Thermal stabilization experiments identified TgUAE1 as the intracellular target of this compound, confirming on-target engagement [1]. |
| Implied Mechanism | The observed thermal stabilization is consistent with direct drug binding to the TgUAE1 protein [1]. |
| Supporting Evidence | The interaction was corroborated through molecular docking, which suggested this compound binds to the enzyme's active site, and in vitro assays showing this compound inhibited TgUAE1 ubiquitin-thioester formation [1]. |
The research on TgUAE1 fits within the established methodology of Proteome-wide Thermal Shift Assays. The diagram below illustrates the general workflow that such a study would follow.
In the case of this compound and TgUAE1 [1]:
The identified study demonstrates that thermal shift assays are a valid method for confirming this compound's engagement with its primary target, UAE1. The general principles of CETSA and PISA are well-established for differentiating direct binding from indirect effects in complex cellular environments [2] [3].
For a comprehensive comparison, I suggest you:
This compound CETSA" or "This compound thermal proteome profiling".
The following table summarizes the experimental data on TAK-243's performance in different cancer types and model systems.
| Cancer Type | Model System | Efficacy Findings (Monotherapy) | Key Combination Strategies | Synergistic Effects |
|---|---|---|---|---|
| Small Cell Lung Cancer (SCLC) [1] [2] | 26 SCLC cell lines; Patient-derived xenografts (PDX) | Median EC~50~: 15.8 nmol/L (Range: 10.2 - 367.3 nmol/L) [1] [2] | Cisplatin/Etoposide, Olaparib (PARP inhibitor), Radiotherapy [1] [2] | Strong synergy with all combinations; enhanced tumor growth inhibition in PDXs [1] [2] |
| Adrenocortical Carcinoma (ACC) [3] | Cell lines, Patient-derived organoids, Mouse xenografts | Potent activity; induced apoptosis via unfolded protein response activation [3] | Mitotane, Etoposide, Cisplatin, BCL2 inhibitors (Venetoclax, Navitoclax) [3] | Synergistic or additive with standard therapies; highly synergistic with BCL2 inhibitors in organoids and xenografts [3] |
| Glioblastoma (GBM) [4] | 5 GBM cell lines (e.g., U87, LN229); Intracranial xenograft models | Varied sensitivity; U87 and LN229 cells showed relative resistance [4] | GRP78 inhibitor (HA15) [4] | HA15 synergistically sensitized resistant cells, inhibited tumor growth, and prolonged survival in mice [4] |
The key experiments cited above were conducted using standard, rigorous preclinical methodologies.
The following diagram illustrates the core mechanism of this compound and its downstream effects on cancer cells, which underlies the efficacy data presented above.
Diagram: Mechanism of this compound-Induced Cancer Cell Death. This compound inhibits the UBA1 enzyme, blocking protein ubiquitination and proteasome function. This leads to proteotoxic stress, DNA damage, and ultimately apoptosis. Combination therapies enhance this cell death pathway.